molecular formula C11H9NO3 B096848 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 18471-99-3

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B096848
CAS No.: 18471-99-3
M. Wt: 203.19 g/mol
InChI Key: WBHKMAPRABNYBR-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKMAPRABNYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352143
Record name 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-99-3
Record name 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties of its parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2) . The addition of a methyl group is expected to have a minor impact on most of these properties, making the data for the parent compound a valuable proxy for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 269-270 °C[1][2]
Boiling Point 358 °C (Predicted)[1][3]
Density 1.429 g/cm³[1][3]
pKa (Acidity Coefficient) 0.80 ± 0.20 (Predicted)[1][2]
Solubility Slightly soluble in water, DMSO, and methanol. Miscible with ethanol, toluene, and ethyl acetate.[1][2][4]
Appearance Off-white to light yellow solid/powder or colorless needle-shaped crystals.[1][4]
Maximum Wavelength (λmax) 310 nm (in DMSO)[1][2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of quinolone derivatives are outlined below. These protocols are based on established methods reported in the scientific literature for this class of compounds.[5]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting temperature and enthalpy of fusion of a substance.[5]

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a liquid nitrogen cooling system.

  • Procedure:

    • A small sample (approximately 1-10 mg) of the compound is accurately weighed and hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature of the cell is increased at a constant heating rate (e.g., 10 K/min) over a defined temperature range (e.g., 273–600 K).[5]

    • The difference in heat flow to the sample and reference is recorded as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

Determination of Solubility

For quinolone derivatives with low aqueous solubility, the spectrophotometric method is commonly employed.[5]

  • Apparatus: A UV-Vis spectrophotometer, thermostated shaker or ultrasonic bath, and appropriate filtration system (e.g., 0.45 µm syringe filters).

  • Procedure:

    • An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, ethanol, 1-octanol).[5]

    • The vials are tightly sealed and agitated (e.g., vigorous shaking, sonication) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours) at a constant temperature.[6]

    • The saturated solutions are then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax.

    • A calibration curve of known concentrations of the compound in the same solvent is used to quantify the solubility.

    • This procedure can be repeated at different temperatures to determine the temperature dependence of solubility.[5]

Determination of Ionization Constant (pKa) by Spectrophotometry

The Bates–Schwarzenbach spectrophotometric method is a widely recognized technique for determining the pKa of ionizable compounds.[5] This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.

  • Apparatus: A UV-Vis spectrophotometer with a thermostated cell holder, a calibrated pH meter, and volumetric glassware.

  • Procedure:

    • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

    • A series of buffer solutions covering a wide pH range are prepared.

    • A small, constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.

    • The UV-Vis absorbance spectrum of each solution is recorded at a constant temperature (e.g., 298.2 K or 310.2 K).[5]

    • The absorbance at one or more wavelengths where the neutral and ionized forms of the compound have different absorptivities is plotted against the pH.

    • The pKa is then determined from the resulting sigmoidal curve, often by identifying the pH at which the absorbance is halfway between the minimum and maximum values, or by using appropriate mathematical models to fit the data.[7]

Visualizations

Experimental Workflow for pKa Determination by Spectrophotometry

pKa_Determination_Workflow start Start prep_stock Prepare Stock Solution of Compound start->prep_stock create_samples Create Sample Series (Constant Compound Conc., Varying pH) prep_stock->create_samples prep_buffers Prepare Buffer Solutions (Wide pH Range) prep_buffers->create_samples thermostat Thermostat Samples (e.g., 298.2 K) create_samples->thermostat measure_spectra Measure UV-Vis Spectra for Each Sample thermostat->measure_spectra plot_data Plot Absorbance vs. pH at a Selected Wavelength measure_spectra->plot_data analyze_curve Analyze Sigmoidal Curve plot_data->analyze_curve determine_pka Determine pKa Value analyze_curve->determine_pka end_process End determine_pka->end_process

Caption: Workflow for pKa determination via spectrophotometry.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in the development of therapeutic agents, most notably antibacterial and, more recently, anticancer drugs. The biological activity of this class of compounds is intrinsically linked to their ability to interfere with fundamental cellular processes, primarily DNA replication and integrity. This technical guide will delve into the core mechanisms of action, supported by data from representative compounds, and provide detailed experimental protocols for their investigation.

Antibacterial Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial action of quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.

Topoisomerase IV (a Type IIA Topoisomerase): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

The quinolone core intercalates with the DNA and forms a stable ternary complex with the topoisomerase enzyme. This complex traps the enzyme in its cleavage-competent state, where the DNA is cut but not resealed. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the SOS response and ultimately resulting in bacterial cell death.

Signaling Pathway for Antibacterial Action

antibacterial_mechanism cluster_bacterium Bacterial Cell Quinolone 1-Methyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Derivative DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV Quinolone->Topo_IV DSB Double-Strand Breaks Quinolone->DSB Forms ternary complex, stalls replication Quinolone->DSB DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DNA_Gyrase->DSB Forms ternary complex, stalls replication Topo_IV->DNA Decatenation Topo_IV->DSB DNA->Replication_Fork DNA->DSB Forms ternary complex, stalls replication DNA->DSB SOS_Response SOS Response DSB->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Caption: Proposed antibacterial mechanism of action.

Anticancer Mechanism of Action: Targeting Mammalian Topoisomerase II and Other Pathways

Certain derivatives of the 4-oxoquinoline scaffold have demonstrated promising anticancer activity.[2] The mechanism is often analogous to their antibacterial counterparts but involves the inhibition of human type II topoisomerases.

Human Topoisomerase II: Similar to bacterial gyrase, this enzyme is critical for managing DNA topology during replication and cell division in eukaryotes. Its inhibition by quinolone derivatives can lead to the accumulation of DNA double-strand breaks in cancer cells, triggering apoptosis.[2]

Beyond topoisomerase inhibition, other anticancer mechanisms for this class of compounds are emerging:

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis through pathways independent of topoisomerase inhibition, potentially involving the modulation of Bcl-2 family proteins.[3]

  • Modulation of microRNA Maturation: Recent studies have identified quinolones that can bind to the TAR RNA-binding protein (TRBP), affecting the maturation of siRNA and miRNA and thereby influencing gene expression in cancer cells.[4]

Signaling Pathway for Anticancer Action

anticancer_mechanism cluster_cancer_cell Cancer Cell Quinolone 1-Methyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Derivative Topo_II Human Topoisomerase II Quinolone->Topo_II DSB Double-Strand Breaks Quinolone->DSB Forms ternary complex Bcl2 Bcl-2 Family Proteins Quinolone->Bcl2 TRBP TRBP Quinolone->TRBP DNA Cancer Cell DNA Topo_II->DNA Topo_II->DSB Forms ternary complex DNA->DSB Forms ternary complex Apoptosis Apoptosis DSB->Apoptosis Bcl2->Apoptosis Modulation miRNA miRNA Maturation TRBP->miRNA miRNA->Apoptosis Altered Gene Expression

Caption: Potential anticancer mechanisms of action.

Quantitative Data on Related Compounds

Due to the absence of specific data for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the following table summarizes the biological activities of various derivatives from the broader quinolone class.

Compound Class/DerivativeTarget(s)Reported ActivityReference
Quinolone AntibioticsDNA Gyrase, Topoisomerase IVPotent antibacterial activity[1]
GrepafloxacinDNA Gyrase, Topoisomerase IVEnhanced activity against Gram-positive bacteria[5]
4-Oxoquinoline-3-carboxamide DerivativesMammalian Topoisomerase IICytotoxic activity against gastric cancer cell lines[2]
Amino-quinolone 5TRBPAnti-ovarian cancer activity, modulation of miRNA maturation[4]
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivativesBcl-2, Mcl-1Anti-proliferative activities, induction of apoptosis[3]
NSC 368390Not specifiedAntitumor activity against various human solid tumors[6]

Experimental Protocols

DNA Gyrase Inhibition Assay (Antibacterial)

This protocol outlines a common method to assess the inhibitory effect of a compound on bacterial DNA gyrase.

Objective: To determine the IC50 value of this compound against E. coli DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding E. coli DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Stain the gel with a DNA staining agent and visualize the bands under UV light.

  • Quantify the amount of relaxed and supercoiled DNA in each lane.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for DNA Gyrase Inhibition Assay

gyrase_assay_workflow start Start prepare_rxn Prepare Reaction Mixtures (Buffer, Plasmid DNA, Compound) start->prepare_rxn add_gyrase Add DNA Gyrase prepare_rxn->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_rxn Stop Reaction incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis stain_visualize Stain and Visualize DNA gel_electrophoresis->stain_visualize quantify Quantify DNA Bands stain_visualize->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for DNA gyrase inhibition assay.

Human Topoisomerase II Inhibition Assay (Anticancer)

This protocol describes a method to evaluate the inhibitory activity of a compound against human topoisomerase II.

Objective: To determine if this compound inhibits human topoisomerase II.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Etoposide)

  • Agarose gel electrophoresis system

  • DNA staining agent

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and various concentrations of the test compound.

  • Add human topoisomerase II to start the decatenation reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reactions.

  • Analyze the products by agarose gel electrophoresis. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel.

  • Stain and visualize the DNA.

  • Assess the level of inhibition by observing the reduction in decatenated DNA compared to the control.

Conclusion

While specific experimental data on this compound is currently lacking, its structural similarity to well-characterized quinolones strongly suggests a mechanism of action centered on the inhibition of type II topoisomerases. For antibacterial applications, the likely targets are DNA gyrase and topoisomerase IV, leading to bacterial cell death. In the context of cancer, inhibition of human topoisomerase II is a probable mechanism, although other pathways involving apoptosis modulation and miRNA processing are also plausible. The experimental protocols provided herein offer a framework for the empirical investigation of these proposed mechanisms for this and related compounds. Further research is warranted to elucidate the precise molecular interactions and biological consequences of this specific molecule.

References

An In-depth Technical Guide on the Crystal Structure of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, the specific crystal structure for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not publicly available in the referenced scientific literature and crystallographic databases. This guide, therefore, presents a detailed analysis of a closely related and structurally significant analogue, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate , for which crystallographic data has been published. This information provides valuable insights into the probable structural characteristics of the target molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the crystallographic data, experimental protocols for structure determination, and a relevant synthetic workflow for the quinolone scaffold.

Crystallographic Data of a Structurally Related Analogue

The crystal structure of Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate provides a close approximation for understanding the molecular geometry and packing of the target compound. The primary differences are the presence of a methyl ester in place of a carboxylic acid at the 3-position and a methylthio group at the 2-position.

The crystallographic data for Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is summarized in the table below[1]:

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃S
Formula Weight263.3 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8907(9)
b (Å)8.2795(9)
c (Å)9.8449(12)
α (°)96.170(9)
β (°)102.146(10)
γ (°)98.598(9)
Volume (ų)615.26(13)
Z2
Temperature (K)293
Calculated Density (g/cm³)1.421
RadiationMoKα (λ = 0.71073 Å)
F(000)276
Reflections Collected6402
Independent Reflections4189
R_int0.040

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and single-crystal X-ray diffraction analysis of Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

The synthesis of the title compound and its analogues involves a multi-step process starting from 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[1] The initial step is the S-methylation to produce methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate.[1] Subsequent alkylation with methyl iodide (CH₃I) leads to a mixture of O- and N-methylation products, with the latter being the target compound, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

Single crystals suitable for X-ray diffraction were grown from methanol (MeOH).[1]

Colorless crystals of the compound were used for data collection.[1] The intensity data were collected on an "Xcalibur-3" diffractometer equipped with a graphite-monochromated MoKα radiation source and a CCD detector.[1] The data were collected using an ω-scanning technique up to a maximum 2θ angle of 50°.[1] A total of 6402 reflections were measured, of which 4189 were independent.[1]

Synthetic Workflow: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of the 4-hydroxyquinoline core structure, which is a key intermediate for 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. Subsequent hydrolysis of the resulting ester and decarboxylation yields the 4-quinolinone ring system.

The following diagram illustrates the generalized workflow of the Gould-Jacobs reaction.

Gould_Jacobs_Reaction cluster_steps Gould-Jacobs Reaction Workflow Aniline Aniline Derivative Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate Anilidomethylenemalonic Ester Intermediate Condensation->Intermediate Elimination of alcohol Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Heat (>250 °C) QuinoloneEster 4-Hydroxyquinoline-3-carboxylate Ester Cyclization->QuinoloneEster Forms quinoline ring Hydrolysis Saponification (Hydrolysis) QuinoloneEster->Hydrolysis Base (e.g., NaOH) QuinoloneAcid 4-Hydroxyquinoline-3-carboxylic Acid Hydrolysis->QuinoloneAcid Alkylation N-Alkylation QuinoloneAcid->Alkylation Alkylation of Nitrogen FinalProduct 1-Alkyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic Acid Alkylation->FinalProduct

Gould-Jacobs reaction workflow for quinolone synthesis.

This established pathway highlights a reliable method for accessing the core quinolone structure, which can then be further modified, for instance, by N-alkylation to yield compounds like the target molecule of this guide.

References

The Multifaceted Biological Activities of Quinolone Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone carboxylic acid derivatives, a prominent class of synthetic heterocyclic compounds, have long been a cornerstone of antibacterial therapy.[1][2] Their broad spectrum of activity and potent inhibition of essential bacterial enzymes have made them indispensable in combating infectious diseases.[2] However, the biological repertoire of these versatile molecules extends far beyond their antibacterial effects. Emerging research has unveiled significant anticancer and antiviral activities, positioning quinolone derivatives as a promising scaffold for the development of novel therapeutics against a range of human ailments.[1][3] This technical guide provides a comprehensive overview of the diverse biological activities of quinolone carboxylic acid derivatives, with a focus on their antibacterial, anticancer, and antiviral properties. We present a detailed examination of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways and workflows.

Antibacterial Activity

Quinolone carboxylic acid derivatives exert their potent bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones effectively block the progression of the replication fork, leading to irreparable DNA damage and subsequent cell death.[6][7]

Quantitative Antibacterial Data

The antibacterial potency of quinolone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative quinolone carboxylic acid derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid Enteric gram-negative bacteriaVaries[2]
Pipemidic Acid Enteric gram-negative bacteriaVaries[2]
Norfloxacin Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
Ofloxacin Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
Enoxacin Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
Ciprofloxacin Enteric gram-negative bacteria0.005 - 0.8[8]
Pseudomonas aeruginosa0.005 - 0.8[8]
Neisseria spp.0.005 - 0.8[8]
Bacteroides fragilis0.005 - 0.8[8]
Streptococci≤ 6.3[8]
Staphylococci≤ 6.3[8]
Pefloxacin Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
NY-198 Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
AM-833 Enteric gram-negative bacteriaVaries[2]
Pseudomonas aeruginosaVaries[2]
Gram-positive bacteriaVaries[2]
CI-934 Streptococci0.4[9]
Staphylococci0.2[9]
Haemophilus influenzae0.025[9]
Neisseria gonorrhoeae0.025[9]
Enterobacteriaceae1.6[9]
Pseudomonas aeruginosa25[9]
Anaerobes (non-Bacteroides)1.6[9]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of quinolone carboxylic acid derivatives using the broth microdilution method.[5][10]

Materials:

  • Test quinolone derivative

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Quinolone Stock Solution: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the quinolone stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible growth of the bacteria as detected by the naked eye or a microplate reader.

G cluster_workflow Broth Microdilution MIC Assay Workflow prep_quinolone Prepare Quinolone Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_quinolone->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Broth Microdilution Workflow
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones interfere with the DNA replication process by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type II topoisomerase).[4] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.[11] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[4]

The mechanism of inhibition involves the formation of a ternary complex between the quinolone, the topoisomerase, and the bacterial DNA.[6][7] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to religate the strands. The stalled replication forks and accumulation of double-strand breaks trigger the bacterial SOS response and ultimately lead to cell death.[7]

G cluster_pathway Mechanism of Quinolone Antibacterial Action quinolone Quinolone Carboxylic Acid Derivative ternary_complex Quinolone-Enzyme-DNA Ternary Complex quinolone->ternary_complex Binds to dna_gyrase DNA Gyrase / Topoisomerase IV dna_gyrase->ternary_complex Forms complex with bacterial_dna Bacterial DNA bacterial_dna->ternary_complex Forms complex with dna_cleavage Stabilized DNA Cleavage ternary_complex->dna_cleavage Leads to replication_block Replication Fork Blockage dna_cleavage->replication_block Causes ds_breaks Double-Strand Breaks replication_block->ds_breaks Induces sos_response SOS Response Activation ds_breaks->sos_response Triggers cell_death Bacterial Cell Death ds_breaks->cell_death Directly causes sos_response->cell_death Leads to

Quinolone Inhibition of Bacterial Topoisomerases

Anticancer Activity

The anticancer potential of quinolone carboxylic acid derivatives stems from their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV.[3] Topoisomerase II is vital for the proliferation of cancer cells, as it resolves DNA tangles that arise during replication and cell division. By targeting this enzyme, quinolone derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[12]

Quantitative Anticancer Data

The cytotoxic activity of quinolone derivatives against cancer cell lines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. The following table presents the IC50 values of various quinolone derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinoline MCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a) HT-29 (Colon)8.12[1]
Ciprofloxacin Conjugate 24 PC3 (Prostate)11.7[13]
SW480 (Colon)20.1 - 35.7[13]
Ciprofloxacin Conjugate 26 PC3 (Prostate)7.7[13]
Ciprofloxacin Conjugate 27 PC3 (Prostate)15.3[13]
SW480 (Colon)20.1 - 35.7[13]
Ciprofloxacin-Chalcone 77 HCT-116 (Colon)2.53[13]
Leukaemia-SR0.73[13]
Ciprofloxacin-Chalcone 84 HCT-116 (Colon)2.01[13]
Leukaemia-SR0.63[13]
Derivative 87 HepG2 (Liver)36.8[13]
HCT-116 (Colon)24.2[13]
SW480 (Colon)30.3[13]
SW620 (Colon)38.6[13]
Derivative 92 HepG2 (Liver)51.3[13]
HCT-116 (Colon)39.1[13]
SW480 (Colon)33.7[13]
SW620 (Colon)43.5[13]
Derivative 95 HepG2 (Liver)41.8[13]
HCT-116 (Colon)30.5[13]
SW480 (Colon)29.5[13]
SW620 (Colon)49.6[13]
Chromanone-Quinolone B CT26 (Murine colon)20 µg/ml[14]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinolone derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivative in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Quinolone Derivatives seed_cells->treat_cells incubation_treatment Incubate for 24-72h treat_cells->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow

Antiviral Activity

The antiviral properties of quinolone carboxylic acid derivatives have been demonstrated against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and herpes simplex virus (HSV).[15][17][18] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, interference with viral replication processes, or modulation of host cell factors.

Quantitative Antiviral Data

The antiviral efficacy of quinolone derivatives is often determined by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The following table provides a summary of the EC50 values for some quinolone derivatives against different viruses.

DerivativeVirusCell LineEC50 (µM)Reference
WM5 HIV-1Human lymphoblastoid cells0.60 ± 0.06[6]
Isoquinolone 1 Influenza A (PR8)MDCK0.2 - 0.6[15]
Influenza A (HK)MDCK0.2 - 0.6[15]
Influenza B (Lee)MDCK0.2 - 0.6[15]
Isoquinolone 21 Influenza A & BMDCK9.9 - 18.5[15]
Fluoroxaq-3b HSV-1 (Acyclovir-resistant)VeroNot specified[7]
Ofloxacin Vaccinia virusCultured mammalian cellsNot specified[11]
5-Fluoroquinolone 4e HIV-1 (wild-type)C81660.032
HIV-1 (mutant A17)C81660.082
5-Hydroxyloxoquinoline 2k HIV-1 (wild-type)C8166Low micromolar
Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to evaluate the inhibitory effect of quinolone derivatives on HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle.[1]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleoside triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP

  • Streptavidin-coated microtiter plates

  • Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

  • Peroxidase substrate (e.g., ABTS)

  • Washing buffer and stop solution

  • Test quinolone derivative and positive control (e.g., Nevirapine)

Procedure:

  • Reaction Setup: In streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTP mix.

  • Compound Addition: Add serial dilutions of the test quinolone derivative, a positive control, and a solvent control to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.

  • Washing: Wash the wells to remove unincorporated nucleotides.

  • Detection:

    • Add the Anti-DIG-POD conjugate and incubate.

    • Wash to remove unbound conjugate.

    • Add the peroxidase substrate and incubate to develop color.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of RT activity for each concentration of the test compound and determine the IC50 value.

G cluster_workflow Anti-HIV Reverse Transcriptase Assay Workflow setup Prepare Reaction Mix in Streptavidin-coated Plate add_compounds Add Test Compounds and Controls setup->add_compounds add_enzyme Add HIV-1 Reverse Transcriptase add_compounds->add_enzyme incubation Incubate at 37°C add_enzyme->incubation washing1 Wash to Remove Unincorporated dNTPs incubation->washing1 add_conjugate Add Anti-DIG-POD Conjugate washing1->add_conjugate incubation2 Incubate add_conjugate->incubation2 washing2 Wash to Remove Unbound Conjugate incubation2->washing2 add_substrate Add Peroxidase Substrate washing2->add_substrate read_absorbance Measure Absorbance add_substrate->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Anti-HIV RT Assay Workflow
Mechanism of Action: Inhibition of HIV-1 Replication

Quinolone derivatives can inhibit HIV-1 replication through various mechanisms.[17] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 RT and allosterically inhibiting its enzymatic activity.[1] Others have been shown to inhibit the Tat-mediated transcription of the HIV-1 long terminal repeat (LTR), a crucial step in viral gene expression.[6] This can be achieved by interfering with the interaction between the Tat protein and the TAR RNA element.[6] The 4-quinolone elvitegravir is an approved anti-HIV drug that functions as an integrase strand transfer inhibitor.[9]

G cluster_pathway Potential Mechanisms of Anti-HIV Action of Quinolones cluster_rt Reverse Transcription cluster_transcription Viral Transcription cluster_integration Viral Integration quinolone Quinolone Derivative inhibition_rt Inhibition quinolone->inhibition_rt inhibition_transcription Inhibition quinolone->inhibition_transcription inhibition_integration Inhibition quinolone->inhibition_integration hiv_rt HIV-1 Reverse Transcriptase tat_tar Tat-TAR Interaction hiv_integrase HIV-1 Integrase inhibition_rt->hiv_rt inhibition_transcription->tat_tar inhibition_integration->hiv_integrase

Anti-HIV Mechanisms of Quinolones

Conclusion

Quinolone carboxylic acid derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. While their role as potent antibacterial agents is well-established, their emerging anticancer and antiviral properties highlight their potential for further therapeutic development. The ability to modify the quinolone scaffold at various positions provides a rich platform for medicinal chemists to fine-tune their biological activity, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Further research into the structure-activity relationships and the elucidation of novel molecular targets will undoubtedly pave the way for the development of the next generation of quinolone-based therapeutics for a wide range of diseases.

References

The Genesis of a Powerful Antibacterial Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Oxo-quinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the origins, development, and foundational methodologies behind a pivotal class of antibacterial agents.

Introduction

The 4-oxo-quinoline-3-carboxylic acid core structure is the foundational scaffold for the quinolone class of antibiotics, a vital group of synthetic antibacterial agents that have had a profound impact on the treatment of infectious diseases for decades. Their unique mechanism of action, targeting bacterial DNA synthesis, and broad spectrum of activity have established them as indispensable tools in the clinician's arsenal. This technical guide provides a detailed historical account of their discovery and development, outlines key synthetic methodologies, presents a consolidated view of their structure-activity relationships through quantitative data, and elucidates their mechanism of action through detailed signaling pathways.

A Serendipitous Discovery and the Dawn of the Quinolones

The journey of quinolone antibiotics began not with a targeted search, but as a fortuitous byproduct of antimalarial drug research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with a distinct 1,8-naphthyridine structure: nalidixic acid.[1] Although not a true quinoline, nalidixic acid is widely considered the progenitor of the entire class of quinolone antibiotics.[1][2]

Initially introduced for the treatment of urinary tract infections (UTIs) in 1962, nalidixic acid exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria.[2][3] This first-generation quinolone, along with others developed in the 1970s such as pipemidic acid and oxolinic acid, offered only marginal improvements.[1][3] The early quinolones were characterized by their limited antibacterial spectrum and modest pharmacokinetic properties.[2]

A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[3][4] This modification dramatically enhanced their antibacterial potency and broadened their spectrum to include some Gram-positive bacteria.[1] Norfloxacin, developed in 1978, was a key second-generation fluoroquinolone that demonstrated improved activity against Gram-negative bacteria and better tissue penetration compared to its predecessors.[3][5] The subsequent development of ciprofloxacin further solidified the clinical importance of this class.

The evolution continued with third-generation fluoroquinolones, such as levofloxacin and sparfloxacin, which offered even broader activity against Gram-positive organisms, including Streptococcus pneumoniae.[3] The fourth generation, including moxifloxacin and trovafloxacin, further expanded the spectrum to include anaerobic bacteria.[6]

The Chemical Blueprint: Synthesis of the 4-Oxo-quinoline-3-carboxylic Acid Core

The construction of the 4-oxo-quinoline-3-carboxylic acid scaffold is a cornerstone of quinolone synthesis. Several named reactions have been instrumental in this endeavor, with the Gould-Jacobs reaction being one of the most fundamental and widely employed methods.

Key Synthetic Methodologies

A variety of synthetic routes have been developed to construct the quinolone ring system. The choice of method often depends on the desired substitution pattern.

  • Gould-Jacobs Reaction: This is a classical and versatile method for synthesizing 4-hydroxyquinolines, which are tautomers of 4-oxo-quinolones. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. This intermediate is then cyclized at high temperatures to yield the ethyl 4-hydroxy-3-quinolinecarboxylate. Subsequent hydrolysis and decarboxylation produce the 4-oxo-quinoline core.[7][8]

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-oxo-quinoline isomer, while thermodynamic control (higher temperatures) yields the 2-oxo-quinoline isomer.[9][10]

  • Camps Cyclization: This is an intramolecular cyclization of an N-acyl-o-aminoacetophenone in the presence of a base to form a 2-substituted-4-oxo-quinoline.[11][12]

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst to form the quinoline ring.[1][13]

  • Niementowski Quinoline Synthesis: This method involves the reaction of anthranilic acid with a ketone or aldehyde at high temperatures to produce γ-hydroxyquinoline derivatives.[14][15]

Quantitative Structure-Activity Relationship (QSAR)

The development of successive generations of quinolones has been guided by a deep understanding of their structure-activity relationships. The core 4-oxo-quinoline-3-carboxylic acid moiety is essential for antibacterial activity.[16] Modifications at various positions on the quinolone ring have been systematically explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for representative quinolones from different generations against key Gram-positive and Gram-negative bacteria.

Antibiotic (Generation)Escherichia coli (MIC90, µg/mL)Staphylococcus aureus (MIC90, µg/mL)
Nalidixic Acid (1st)16>128
Ciprofloxacin (2nd)0.061
Levofloxacin (3rd)0.121
Moxifloxacin (4th)0.120.25

Data compiled from multiple sources.

Inhibition of Bacterial Type II Topoisomerases

The primary molecular targets of quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][17] The inhibitory activity against these enzymes is a key determinant of antibacterial efficacy. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the enzyme's activity.

QuinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)
Ciprofloxacin27.89.30
Levofloxacin28.18.49
Gatifloxacin5.604.24
Sitafloxacin1.381.42

Data for Enterococcus faecalis enzymes.[13]

Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effect by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Topoisomerase IV, on the other hand, is primarily involved in the decatenation (unlinking) of daughter chromosomes following replication.[3]

The mechanism of action involves the formation of a ternary complex between the quinolone, the topoisomerase, and the bacterial DNA. The quinolone molecule intercalates into the DNA at the site of the enzyme-mediated double-strand break, stabilizing the "cleaved complex."[2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The stalled replication forks and the accumulation of DNA damage trigger the SOS response and ultimately lead to bacterial cell death.[2][3]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[3] However, this is a generalization, and the primary target can vary depending on the specific quinolone and bacterial species.

Experimental Protocols

Synthesis: Gould-Jacobs Reaction for 4-Oxo-quinoline-3-carboxylic Acid

This protocol outlines the classical thermal synthesis of the 4-oxo-quinoline core.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine aniline (1.0 equivalent) and DEEM (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling inert solvent (e.g., diphenyl ether).

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the ethyl 4-hydroxy-3-quinolinecarboxylate to precipitate.

  • Add a non-polar solvent like cyclohexane to aid precipitation.

  • Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Saponification

  • Suspend the dried ethyl 4-hydroxy-3-quinolinecarboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-oxo-quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional)

  • To obtain the 4-oxo-quinoline, the 3-carboxylic acid can be decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases.[18]

Biological Evaluation: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a quinolone antibiotic.[2][5]

  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the quinolone in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzymatic Assay: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.[17][19]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the quinolone compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing quinolone concentration.

Visualizations

Signaling Pathway of Quinolone Action

Quinolone_Mechanism cluster_bacterium Bacterial Cell quinolone Quinolone dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits cleaved_complex_gyrase Ternary Complex (Gyrase-DNA-Quinolone) quinolone->cleaved_complex_gyrase Stabilizes cleaved_complex_topoiv Ternary Complex (Topo IV-DNA-Quinolone) quinolone->cleaved_complex_topoiv Stabilizes dna Bacterial DNA dna_gyrase->dna Introduces negative supercoils dna_gyrase->cleaved_complex_gyrase Forms complex with topo_iv->dna Decatenates daughter chromosomes topo_iv->cleaved_complex_topoiv Forms complex with dna->cleaved_complex_gyrase Forms complex with dna->cleaved_complex_topoiv Forms complex with replication_fork Replication Fork Stalling cleaved_complex_gyrase->replication_fork cleaved_complex_topoiv->replication_fork ds_breaks Double-Strand Breaks replication_fork->ds_breaks Leads to sos_response SOS Response ds_breaks->sos_response Induces cell_death Bacterial Cell Death ds_breaks->cell_death Accumulation leads to sos_response->cell_death Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation reactants Aniline + DEEM condensation Condensation reactants->condensation cyclization Thermal Cyclization condensation->cyclization hydrolysis Saponification cyclization->hydrolysis purification_synthesis Purification & Characterization (NMR, MS, etc.) hydrolysis->purification_synthesis final_compound 4-Oxo-quinoline-3-carboxylic Acid Derivative purification_synthesis->final_compound mic_assay MIC Determination (Broth Microdilution) final_compound->mic_assay Test Compound enzyme_assay Enzyme Inhibition Assay (DNA Gyrase Supercoiling) final_compound->enzyme_assay Test Compound data_analysis Data Analysis (IC50, MIC values) mic_assay->data_analysis enzyme_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

References

Potential Therapeutic Targets of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the quinolone class of compounds, a versatile scaffold with a well-established history in antibacterial therapy and emerging potential in oncology and neurodegenerative disorders. While direct experimental data on this specific methylated derivative is limited in publicly accessible literature, its structural similarity to other well-characterized quinolones allows for the inference of its likely therapeutic targets and mechanisms of action. This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the key signaling pathways. The primary therapeutic avenues for quinolone derivatives include the inhibition of type II topoisomerases, modulation of signaling cascades relevant to cancer cell survival, and interaction with pathways implicated in neuroprotection.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound can be extrapolated from the known biological activities of the broader quinolone class. These activities span across antibacterial, anticancer, and neuroprotective domains, each associated with distinct molecular targets.

Antibacterial Activity: Targeting Bacterial Type II Topoisomerases

The hallmark of the quinolone class is its potent antibacterial action, achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[1][3]

Anticancer Activity: Targeting Eukaryotic Topoisomerase II and Modulating Signaling Pathways

Several quinolone derivatives have demonstrated significant anticancer properties, primarily by targeting the human homolog of bacterial type II topoisomerases, topoisomerase II.[4] Inhibition of this enzyme in cancer cells leads to DNA damage and the induction of apoptosis. Beyond direct enzyme inhibition, fluoroquinolones have been shown to modulate various signaling pathways critical for cancer cell proliferation and survival. These include the p53/Bax/Bcl-2 pathway, the MAPK/ERK pathway, and the inhibition of matrix metalloproteinases (MMPs) like MMP-9, which are involved in metastasis.

Neuroprotective and Neuromodulatory Potential

The role of quinolones in the central nervous system is multifaceted, with some derivatives exhibiting neurotoxic effects while others are being explored for neuroprotective applications. Neurotoxicity has been linked to the interaction of some quinolones with NMDA receptors.[5] Conversely, the quinone scaffold is a key feature of compounds that activate the Keap1-Nrf2 antioxidant response pathway, a critical mechanism for protecting neurons from oxidative stress.[6] Furthermore, derivatives of quinolone carboxylic acids are under investigation as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a promising target for the treatment of Alzheimer's disease.[7][8]

Quantitative Data for Analogous Compounds

CompoundTarget/AssayCell Line/SystemIC50 / ActivityReference
Nalidixic acidE. coli DNA gyraseIn vitro> 30 µM[9]
CiprofloxacinE. coli DNA gyraseIn vitroPartial inhibition at 8 µM, complete at 40 µM[10]
CiprofloxacinE. coli Topoisomerase IVIn vitroPartial inhibition at 10 µM, complete at 40 µM[10]
CiprofloxacinHuman Topoisomerase IIα/βIn vitroLimited inhibition below 200-300 µM[6]
Ciprofloxacin Derivative 6 Human Topoisomerase IIIn vitro83-90% inhibition at 100 µM[4]
Ciprofloxacin Derivative 8a Human Topoisomerase IIIn vitro83-90% inhibition at 100 µM[4]
Ciprofloxacin Derivative 10c Human Topoisomerase IIIn vitro83-90% inhibition at 100 µM[4]
Quinolone Derivative 12b-d M1 Muscarinic Receptor PAMCHO-K1 cells< 10 µM[11]
Quinolone Derivative 12h-j M1 Muscarinic Receptor PAMCHO-K1 cells< 10 µM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential therapeutic activities.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1250 mM NaCl, 50 mM MgCl₂, 25 mM DTT)

  • ATP solution (e.g., 28 mM)

  • Test compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water to the desired final volume.

  • Aliquot the reaction mixture into individual tubes.

  • Add varying concentrations of the test compound or vehicle control (DMSO) to the respective tubes.

  • Pre-incubate the reactions at 37°C for 10 minutes.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.[1]

Human Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

Materials:

  • Purified human topoisomerase IIα or IIβ

  • Negatively supercoiled pBR322 plasmid DNA

  • Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 175 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

  • Test compound stock solution (in DMSO)

  • SDS solution (e.g., 10%)

  • Proteinase K solution (e.g., 20 mg/mL)

  • Loading Dye

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Set up reaction mixtures containing reaction buffer, supercoiled pBR322 DNA, and varying concentrations of the test compound or vehicle control.

  • Add purified topoisomerase II to each reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and then proteinase K to digest the enzyme.

  • Incubate at 37°C for an additional 30 minutes.

  • Add loading dye to the samples.

  • Separate the DNA forms (supercoiled, nicked, linear) by agarose gel electrophoresis.

  • Stain the gel and visualize. An increase in the linear DNA band indicates topoisomerase II-mediated DNA cleavage induced by the compound.[6]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-treated and untreated controls.

  • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][12]

Keap1-Nrf2 Pathway Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • AREc32 cells (or other suitable ARE-reporter cell line)

  • Cell culture medium

  • Test compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed AREc32 cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound or known Nrf2 activators (positive controls) for a specified time (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • An increase in luciferase activity indicates the activation of the Keap1-Nrf2 pathway.[13]

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of this compound.

antibacterial_mechanism Quinolone This compound EnzymeDNA DNA Gyrase / Topoisomerase IV-DNA Complex Quinolone->EnzymeDNA Binds to StabilizedComplex Stabilized Quinolone-Enzyme-DNA Complex EnzymeDNA->StabilizedComplex Stabilizes DSB Double-Strand Breaks StabilizedComplex->DSB Prevents DNA re-ligation, causing CellDeath Bacterial Cell Death DSB->CellDeath Leads to

Caption: Mechanism of antibacterial action of quinolones.

anticancer_pathways cluster_direct Direct DNA Damage cluster_p53 p53 Pathway cluster_mapk MAPK/ERK Pathway Quinolone This compound TopoII Topoisomerase II Quinolone->TopoII Inhibits MAPK_ERK MAPK/ERK Inhibition Quinolone->MAPK_ERK DNAdamage DNA Damage p53 p53 activation DNAdamage->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Proliferation Decreased Proliferation MAPK_ERK->Proliferation Proliferation->Apoptosis

Caption: Potential anticancer signaling pathways modulated by quinolones.

neuroprotection_pathway cluster_nucleus Quinone Quinone-like Scaffold Keap1 Keap1 Quinone->Keap1 Modifies Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Inhibits dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociates Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Leads to

Caption: Keap1-Nrf2 mediated neuroprotection pathway.

experimental_workflow Compound This compound TargetAssays Target-Based Assays (DNA Gyrase, Topoisomerase II, M1 Receptor) Compound->TargetAssays CellAssays Cell-Based Assays (Antibacterial MIC, Anticancer Cytotoxicity, Nrf2 Activation) Compound->CellAssays DataAnalysis Data Analysis (IC50, MIC determination) TargetAssays->DataAnalysis CellAssays->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General experimental workflow for therapeutic evaluation.

Conclusion

This compound, by virtue of its core quinolone structure, holds significant promise as a lead compound for the development of novel therapeutics. The well-established antibacterial activity of this class, coupled with the growing body of evidence for their anticancer and potential neuroprotective effects, provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this and related quinolone derivatives. Future studies should focus on obtaining direct experimental data for this compound to validate these inferred targets and to elucidate its specific pharmacological profile.

References

In Vitro Antibacterial Activity of 5-Methylquinolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of 5-methylquinolone derivatives. It covers their synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Introduction to Quinolone Antibacterials

Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Their core structure consists of a bicyclic system, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4] The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which exhibit significantly enhanced antimicrobial potency.[1] Modifications at various positions of the quinolone scaffold, including the C-5 position, have been extensively explored to improve antibacterial efficacy, pharmacokinetic properties, and reduce side effects.[2][3] While much of the focus has been on fluoroquinolones, the exploration of derivatives with other substituents, such as a methyl group at the C-5 position, continues to be an area of interest in the search for novel antibacterial agents.

Synthesis of 5-Methylquinolone Derivatives

The synthesis of the 5-methylquinolone core can be achieved through several established methods for quinoline synthesis. The Gould-Jacobs reaction is a particularly relevant and versatile method for preparing 4-hydroxyquinolone derivatives, which are key intermediates in the synthesis of many quinolone antibiotics.[5][6] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5]

To synthesize a 5-methylquinolone derivative, one would typically start with a 2-methylaniline. The general workflow for the Gould-Jacobs reaction is depicted below.

Gould_Jacobs_Synthesis Aniline 2-Methylaniline Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate Anilidomethylenemalonic Ester Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Hydroxyquinolone 4-Hydroxy-5-methyl-3-carboalkoxyquinoline Cyclization->Hydroxyquinolone Saponification Saponification Hydroxyquinolone->Saponification CarboxylicAcid 5-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Saponification->CarboxylicAcid FurtherMod Further Modifications (e.g., N-1, C-7) CarboxylicAcid->FurtherMod FinalProduct 5-Methylquinolone Derivatives FurtherMod->FinalProduct Quinolone_Mechanism Quinolone 5-Methylquinolone Derivative Ternary_Complex Stable Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase (Gram-negative) Enzyme_DNA_Complex Enzyme-DNA Complex DNA_Gyrase->Enzyme_DNA_Complex Forms Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Enzyme_DNA_Complex Forms Enzyme_DNA_Complex->Ternary_Complex Stabilized by Replication_Block Inhibition of DNA Replication & Repair Ternary_Complex->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Results in MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepPlates Prepare 96-Well Plates (Serial Dilution of Compound) PrepPlates->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate ReadResults Read Results (Visual Inspection for Turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

The Structure-Activity Relationship of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogs, focusing on their antibacterial and anticancer properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a foundational scaffold in medicinal chemistry, most notably leading to the development of the quinolone class of antibiotics. The introduction of a methyl group at the N-1 position creates the this compound backbone, which has been a subject of extensive research to modulate its biological activity. Modifications at various positions of the quinoline ring system have been shown to significantly impact the antibacterial spectrum and potency, as well as impart novel activities, including anticancer effects. This guide explores these relationships in detail.

Antibacterial Activity

The primary mechanism of antibacterial action for quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, these analogs induce lethal double-strand breaks in the bacterial chromosome.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial potency and spectrum of this compound analogs are highly dependent on the nature and position of various substituents. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a series of N-1 substituted analogs against Gram-positive and Gram-negative bacteria.

Compound IDN-1 SubstituentS. aureus Smith (MIC, µg/mL)St. pneumoniae type III (MIC, µg/mL)E. coli NIHJ JC-2 (MIC, µg/mL)P. aeruginosa IID1210 (MIC, µg/mL)
8a -CH30.783.130.056.25
9 -C(CH3)30.200.780.0251.56
10 -CH30.396.250.051.56
11 -CH2CH30.203.130.0251.56
12 -CH2CH2F0.201.560.01251.56
13 -cyclopropyl0.100.39<0.00630.78
14 -2,4-difluorophenyl0.100.390.103.13

Data compiled from a study on 7-(4-methyl-1-piperazinyl)quinolone derivatives.[1]

Key SAR insights for antibacterial activity:

  • N-1 Substituent: The substituent at the N-1 position significantly influences antibacterial potency. A cyclopropyl group at N-1 (Compound 13) generally provides broad and potent activity against both Gram-positive and Gram-negative bacteria.[1] Steric bulk at this position, such as a tert-butyl group (Compound 9), can also enhance activity compared to a simple methyl group (Compound 10).[1]

  • C-7 Position: The introduction of a piperazinyl or a substituted piperazinyl moiety at the C-7 position is crucial for broad-spectrum antibacterial activity.

  • C-6 Position: A fluorine atom at the C-6 position generally increases antibacterial potency.

  • C-8 Position: Modifications at the C-8 position can modulate the activity and pharmacokinetic properties of the compounds.

Anticancer Activity

Recent research has highlighted the potential of quinolone derivatives as anticancer agents. Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, an enzyme homologous to bacterial DNA gyrase and topoisomerase IV. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of quinolone derivatives.

Compound IDR1R2R3Cell LineIC50 (µM)
7a -H-phenyl-MCF-7>100
7b -H-4-methoxyphenyl-MCF-789.43 ± 3.41
7c -H-4-hydroxy-3-methoxyphenyl-MCF-71.73 ± 0.27
8a -H-phenyl(pyrazolone)MCF-7>100
8b -H-4-methoxyphenyl(pyrazolone)MCF-775.32 ± 2.89
8c -H-4-hydroxy-3-methoxyphenyl(pyrazolone)MCF-73.54 ± 0.31
16b -ethylvarious(carboxamide)ACP03 (gastric)1.92
17b -ethylvarious(carboxamide)ACP03 (gastric)5.18

Data for compounds 7a-c and 8a-c are from a study on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives against the MCF-7 breast cancer cell line.[2] Data for compounds 16b and 17b are from a study on 4-oxoquinoline-3-carboxamide derivatives against the ACP03 gastric cancer cell line.[3]

Key SAR insights for anticancer activity:

  • C-3 Position: Modifications at the C-3 position are critical for anticancer activity. The presence of a carboxamide group at this position has been shown to be favorable.

  • N-1 Substituent: Similar to antibacterial activity, the substituent at the N-1 position influences cytotoxic potency. It is believed that substitutions at this position can enhance cytotoxicity and induce apoptosis in cancer cells.[4]

  • Aromatic Substituents: The introduction of substituted aryl groups can significantly impact anticancer activity. For instance, a 4-hydroxy-3-methoxyphenyl group (Compound 7c) showed potent activity against the MCF-7 cell line.[2]

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the this compound core involves the following key steps:

  • Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal cyclization of the enamine intermediate at high temperature (e.g., in refluxing diphenyl ether) to afford the ethyl 4-hydroxyquinoline-3-carboxylate.

  • N-Alkylation: Alkylation of the nitrogen at the 1-position with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce the methyl group.

  • Hydrolysis: Saponification of the ethyl ester at the 3-position using a base (e.g., sodium hydroxide) followed by acidification to yield the final carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Final Product A Substituted Aniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C G Enamine Intermediate C->G Formation D Thermal Cyclization H Ethyl 4-Hydroxyquinoline-3-carboxylate D->H Formation E N-Methylation I Ethyl 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate E->I Formation F Ester Hydrolysis J This compound F->J Formation G->D H->E I->F

General synthetic workflow for the core scaffold.
Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of the compound at which no visible bacterial growth is observed.

Topoisomerase II Inhibition Assay

The inhibitory effect of the analogs on human topoisomerase II can be assessed using a DNA relaxation assay or a decatenation assay.

DNA Relaxation Assay:

  • Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase II in a reaction buffer in the presence of various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibitors of topoisomerase II will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates faster than the relaxed DNA.

TopoII_Inhibition_Assay cluster_results Expected Results A Prepare Reaction Mixture: - Supercoiled Plasmid DNA - Topoisomerase II Enzyme - Reaction Buffer - Test Compound (or vehicle) B Incubate at 37°C A->B C Terminate Reaction B->C D Agarose Gel Electrophoresis C->D E Visualize DNA Bands under UV Light D->E F No Inhibition: Relaxed DNA (slower migration) E->F Control G Inhibition: Supercoiled DNA (faster migration) E->G Active Compound

Workflow for Topoisomerase II DNA Relaxation Assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are often mediated by the induction of apoptosis. The intrinsic apoptotic pathway is a key mechanism triggered by cellular stress, such as DNA damage caused by topoisomerase II inhibition.

This pathway involves the activation of pro-apoptotic proteins like Bax, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. The anti-apoptotic protein Bcl-2 counteracts this process by inhibiting the action of Bax. An increased Bax/Bcl-2 ratio is often indicative of apoptosis induction.[5][6]

Intrinsic_Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_dna_damage Cellular Effect cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome stimulus This compound analog dna_damage Topoisomerase II Inhibition -> DNA Damage stimulus->dna_damage bax Bax (Pro-apoptotic) dna_damage->bax activates mito Mitochondrion bax->mito permeabilizes membrane bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax inhibits cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_casp9 Pro-caspase-9 pro_casp9->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 activates casp3 Activated Caspase-3 casp9->casp3 activates pro_casp3 Pro-caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis executes

Intrinsic apoptosis pathway induced by quinolone analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent antibacterial and anticancer agents. The structure-activity relationships highlighted in this guide underscore the critical role of substituents at the N-1, C-3, C-6, and C-7 positions in determining the biological activity profile of these analogs. Further exploration of this chemical space, guided by the principles outlined herein, holds promise for the discovery of novel therapeutics with improved efficacy and selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of this important class of compounds.

References

Methodological & Application

Synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for the laboratory synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This quinolone derivative is of interest in medicinal chemistry and pharmacological research.

The synthesis is primarily achieved through a well-established pathway known as the Gould-Jacobs reaction. This multi-step process involves the initial formation of an enamine from N-methylaniline and an activated malonic ester, followed by thermal cyclization to construct the quinoline ring system, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocol

The synthesis of this compound can be performed in two main stages: the synthesis of the intermediate ethyl ester and its subsequent hydrolysis.

Part 1: Synthesis of Ethyl 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This stage involves two sequential steps: the condensation of N-methylaniline with diethyl ethoxymethylenemalonate (DEEM) and the thermal cyclization of the resulting intermediate.

Step 1a: Condensation of N-methylaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine one equivalent of N-methylaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at a temperature of 100-120°C for a period of 1-2 hours. The reaction can often be performed neat (without a solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess diethyl ethoxymethylenemalonate and the ethanol byproduct can be removed under reduced pressure to yield the crude intermediate, diethyl ((methyl(phenyl)amino)methylene)malonate. This intermediate is often used in the next step without further purification.

Step 1b: Thermal Cyclization

  • The crude diethyl ((methyl(phenyl)amino)methylene)malonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask equipped with a reflux condenser.

  • The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

  • The reaction is maintained at this temperature for 30-60 minutes. The cyclized product often precipitates from the hot solvent.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

  • The solid product, ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is collected by filtration, washed with the hydrocarbon solvent, and dried.

Part 2: Hydrolysis of Ethyl 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The final step is the conversion of the ethyl ester to the desired carboxylic acid through saponification.

  • Suspend the crude ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

  • Acidify the filtrate to a pH of approximately 4-5 with a suitable acid, such as 2N hydrochloric acid. This will cause the precipitation of the free carboxylic acid.

  • Collect the precipitated this compound by filtration.

  • Wash the solid product with deionized water to remove any remaining salts.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives via the Gould-Jacobs reaction, which can be considered indicative for the 1-methyl analog.

StepReactantsProductTypical YieldMelting Point (°C)
1 N-methylaniline, Diethyl ethoxymethylenemalonateEthyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate70-85%Not specified
2 Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylateThis compound>90%269-270 (for the N-unsubstituted analog)[1]

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis Reactants1 N-methylaniline + Diethyl ethoxymethylenemalonate Intermediate Condensation (100-120°C) Reactants1->Intermediate Cyclization Thermal Cyclization (~250°C in Diphenyl Ether) Intermediate->Cyclization Product1 Ethyl 1-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Product1 Hydrolysis Saponification (NaOH, Reflux) Product1->Hydrolysis Proceed to Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalProduct 1-Methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Acidification->FinalProduct

Caption: Workflow for the synthesis of the target compound.

This protocol provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures, including the use of appropriate personal protective equipment, especially when working with high temperatures and corrosive reagents.

References

Application Note and Protocol: Solubilization of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative of interest in various research fields, including medicinal chemistry and biology.[1][2] Quinolone compounds have been explored for a range of biological activities, including antibacterial and anticancer effects.[3][4] Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in-vitro cell culture assays. This document provides a detailed protocol for the solubilization of this compound and its preparation for use in cell-based experiments.

Physicochemical Properties

  • Molecular Formula: C₁₁H₉NO₃[5]

  • Molecular Weight: 203.20 g/mol [5]

  • Appearance: White to light yellow powder or crystal.[1]

  • Storage: Store at room temperature.[1]

Solubility Data

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO) Expected to be solubleRoom TemperatureRecommended for preparing high-concentration stock solutions.
Aqueous Buffers (e.g., PBS) LowRoom TemperatureSolubility is generally low and can be pH-dependent.[6][10]
Ethanol Slightly soluble to solubleRoom TemperatureMay be used as a solvent, but DMSO is generally preferred for high concentrations.

Recommended Protocol for Solubilization

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile cell culture medium

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Initial Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the required volume of cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Enhancing Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Visually inspect for complete dissolution.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.

Preparation of Working Solution for Cell Culture

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Dilution in Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Serially dilute the DMSO stock solution into the pre-warmed culture medium to achieve the desired final concentration for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the freshly prepared working solution immediately to treat the cells.

Experimental Workflow

The following diagram illustrates a typical workflow for using the solubilized compound in a cell culture assay.

G cluster_prep Solution Preparation cluster_assay Cell Culture Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize store Aliquot & Store at -20°C sterilize->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using the compound in cell culture.

Potential Signaling Pathway

The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, related quinolone compounds have been shown to act as inhibitors of DNA gyrase in bacteria and may have other cellular targets in eukaryotic cells, potentially affecting pathways related to cell proliferation and survival.[11][12]

G compound 1-Methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid target Potential Cellular Target (e.g., Kinase, Receptor) compound->target Binds/Inhibits pathway Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) target->pathway Modulates response Cellular Response (e.g., Apoptosis, Proliferation Change) pathway->response

Caption: A generalized potential signaling pathway for a quinolone compound.

References

Application Notes and Protocols for the Quantification of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in various sample matrices. The methods described herein are based on established analytical techniques for quinolone carboxylic acids and have been adapted for the specific quantification of the target analyte.

Introduction

This compound is a quinolone derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in biological and chemical samples is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the quantitative performance of the described methods is presented in Table 1. These values are representative for the analysis of quinolone carboxylic acids and may serve as a baseline for method development and validation for this compound.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material, pharmaceutical formulations, and samples with relatively high concentrations of the analyte.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a pharmaceutical formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the linear range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Dilute_Sample Dilute to Working Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Figure 1. HPLC-UV Experimental Workflow.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine at low concentrations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion > Product ion (To be determined by direct infusion of a standard solution). A plausible transition based on the structure would be m/z 204.1 > 158.1.

    • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound): Precursor ion > Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).

3. Sample Preparation (e.g., from human plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

    • Transfer to an autosampler vial for injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • Determine the concentration of the analyte in the samples from the calibration curve using a weighted (1/x²) linear regression.

Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Cal_Curve Construct Calibration Curve (Analyte/IS Ratio) Detect->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Application Notes and Protocols: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone class of compounds. Many quinolone derivatives exhibit intrinsic fluorescence, making them valuable tools for various biological and pharmaceutical research applications.[1][2][3] Their fluorescent properties, including sensitivity to the local environment, allow for their use in cellular imaging, biomolecule labeling, and as sensors for ions and other small molecules.[3][4] This document provides an overview of the potential applications and detailed protocols for using this compound as a fluorescent probe.

Data Presentation: Photophysical Properties

The photophysical properties of quinolone derivatives can vary depending on their substitution patterns and the solvent environment. The following table summarizes representative photophysical data for this compound, estimated from literature values for similar compounds.[1][2]

PropertyRepresentative ValueNotes
Excitation Maximum (λex) ~340 nmExcitation wavelengths for fluoroquinolones generally range from 310 to 390 nm.[1] The optimal wavelength should be determined experimentally.
Emission Maximum (λem) ~450 nm (blue)Emission for fluoroquinolones can range from 350 to 650 nm.[1] The emission spectrum may shift depending on the polarity of the solvent and binding to biological macromolecules.
Quantum Yield (Φ) 0.1 - 0.3The quantum yield of fluoroquinolones can range from 0.03 to 0.3.[1] This value is highly dependent on the molecular environment.
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹This is an estimated value. The molar extinction coefficient should be determined experimentally for accurate quantification.
Solubility Soluble in DMSO, DMFPoorly soluble in aqueous solutions at neutral pH. Stock solutions should be prepared in an organic solvent.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage
  • Storage: Store the solid compound at 2-8°C, protected from light.

  • Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium just before use. Due to potential aggregation in aqueous solutions, it is recommended to sonicate the working solution briefly before application.

Protocol 2: Cellular Imaging of Intracellular Distribution

This protocol describes a general method for visualizing the uptake and subcellular distribution of this compound in cultured cells.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined experimentally to maximize signal while minimizing cytotoxicity.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with warm PBS or fresh culture medium to remove the excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm and collect the emission signal around 450 nm.

Visualization:

G cluster_workflow Cellular Imaging Workflow A Seed Cells C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash Cells C->D E Fluorescence Microscopy D->E

Cellular imaging experimental workflow.
Protocol 3: Covalent Labeling of Proteins

This protocol provides a general procedure for the covalent labeling of a purified protein with an activated form of this compound (e.g., an N-hydroxysuccinimide [NHS] ester). The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues) on the protein.

Materials:

  • Purified protein with available primary amines

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of the Fluorescent Probe:

    • In a small, dry glass vial, dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMSO.

    • Allow the reaction to proceed for at least 1 hour at room temperature to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the activated probe (NHS ester) to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the protein, which will be fluorescent.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe (e.g., at 340 nm).

Visualization:

G cluster_labeling Protein Labeling Workflow Probe Quinolone Probe Activation Activate with DCC/NHS Probe->Activation Reaction Labeling Reaction Activation->Reaction Protein Target Protein Protein->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Workflow for covalent protein labeling.
Potential Application: Investigating Drug-Target Engagement

Fluorescently labeled small molecules can be used to study their interaction with specific cellular targets. For instance, if this compound is a derivative of a drug that targets a specific kinase, its fluorescent analog could be used to visualize its binding and potential downstream effects.

Hypothetical Signaling Pathway Investigation:

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor Kinase_B->TF activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Probe Fluorescent Probe (Quinolone Derivative) Probe->Kinase_A inhibits

Hypothetical signaling pathway for kinase inhibition.

In this hypothetical scenario, the fluorescent probe, a derivative of a kinase inhibitor, could be used in fluorescence polarization or FRET-based assays to quantify its binding to Kinase A. Furthermore, in cellular imaging studies, co-localization of the probe with Kinase A could provide evidence of target engagement within the cellular environment. Downstream effects, such as the phosphorylation status of Kinase B or the nuclear translocation of the transcription factor, could be monitored using other methods (e.g., immunofluorescence) in conjunction with imaging the fluorescent probe.

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the quinolone class of compounds, a significant group of synthetic antibacterial agents.[1] Quinolones exert their bactericidal effects by inhibiting DNA synthesis, making them potent against a wide range of bacteria.[2] The core structure suggests that this compound likely targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial efficacy of this compound. The described experimental design includes preliminary screening, determination of minimum inhibitory and bactericidal concentrations, and analysis of the killing kinetics.

Hypothesized Mechanism of Action

Quinolone antibiotics function by converting their targets, DNA gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome.[3] They stabilize the complex formed between these enzymes and DNA, which leads to an accumulation of double-stranded DNA breaks, halting DNA replication and ultimately causing cell death.[4] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4][5]

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 1-Methyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Enzyme DNA Gyrase (Gram-Negative) Topoisomerase IV (Gram-Positive) Compound->Enzyme Inhibits Complex Ternary Complex (Drug-Enzyme-DNA) Compound->Complex Stabilizes Enzyme->Complex Binds to DNA DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks in DNA Complex->DSB Causes Death Bacterial Cell Death DSB->Death Leads to

Caption: Hypothesized mechanism of this compound.

Experimental Workflow

A structured approach is essential for a thorough evaluation of a novel antibacterial agent. The workflow begins with determining the minimum concentration required to inhibit bacterial growth (MIC), followed by assessing the minimum concentration needed to kill the bacteria (MBC). A disk diffusion assay provides a qualitative measure of efficacy, while a time-kill assay offers insights into the pharmacodynamics of the compound.

Experimental_Workflow start Start: Prepare Compound Stock Solution and Bacterial Inoculum mic Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic disk Protocol 3: Disk Diffusion Assay (Kirby-Bauer Test) start->disk mbc Protocol 2: Minimum Bactericidal Concentration (MBC) Assay mic->mbc Use MIC values timekill Protocol 4: Time-Kill Kinetic Assay mic->timekill Determine concentrations (e.g., 2x, 4x MIC) data Data Analysis and Interpretation mbc->data disk->data timekill->data

Caption: Overall workflow for antibacterial efficacy testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a widely used technique for this purpose.[7][8]

Methodology

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 11.[9]

    • Add 100 µL of the starting compound concentration to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard the final 50 µL from column 10.[9]

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[9]

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11.

    • Add 100 µL of sterile CAMHB to column 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Data Presentation

Concentration (µg/mL)S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
128---
64---
32--+
16-++
8+++
4+++
2+++
1+++
Growth Control+++
MIC (µg/mL) 16 32 64
(-) No visible growth; (+) Visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after an MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Methodology

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[12]

    • Aseptically withdraw 10 µL from each of these wells.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% (or ≥3-log10) reduction in CFU/mL compared to the initial inoculum count.[11]

Data Presentation

Compound Conc. (µg/mL)S. aureus (ATCC 29213) - CFU Count% KillE. coli (ATCC 25922) - CFU Count% Kill
16 (MIC)~15097.0%~30094.0%
32599.9%~10098.0%
640>99.9%2>99.9%
1280>99.9%0>99.9%
MBC (µg/mL) 32 64
Initial inoculum was ~5 x 10⁵ CFU/mL, corresponding to ~5000 CFU in a 10 µL spot.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Test)

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[13] It relies on the diffusion of the agent from an impregnated paper disk into an agar plate.[10][14]

Methodology

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[15]

    • Allow the plate to dry for 5-15 minutes.[15]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.

    • Using sterile forceps, place the disks on the surface of the agar, ensuring firm contact.[15]

    • Place disks at least 24 mm apart to prevent overlapping of inhibition zones.[15]

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).[10]

Data Presentation

Test OrganismCompound Conc. per Disk (µg)Zone of Inhibition (mm)Interpretation (Example)
S. aureus (ATCC 29213)3022Susceptible
E. coli (ATCC 25922)3018Intermediate
P. aeruginosa (ATCC 27853)3014Resistant
Interpretation standards (Susceptible, Intermediate, Resistant) must be established based on correlation with MIC data.

Protocol 4: Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[16][17]

Methodology

  • Assay Setup:

    • Prepare flasks containing CAMHB with various concentrations of the test compound (e.g., growth control, 1x MIC, 2x MIC, 4x MIC).[16]

    • Prepare a log-phase bacterial culture and dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[16]

    • Inoculate each flask with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[16]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

Data Presentation

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.715.695.70
26.505.405.104.50
47.605.154.303.20
68.504.803.10<2.00
89.104.50<2.00<2.00
249.304.60<2.00<2.00

References

Application Notes for Studying DNA Gyrase Inhibition by 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a fundamental scaffold for a class of synthetic antibacterial agents known as quinolones. These compounds are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process critical for DNA replication and transcription.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. The clinical significance of quinolones, such as ciprofloxacin and levofloxacin, underscores the importance of this chemical class in antibacterial drug discovery.

This document provides detailed protocols for studying the inhibitory effects of this compound and its derivatives on DNA gyrase activity. The methodologies described herein are standard in the field and are designed to be adaptable for screening new quinolone analogs and characterizing their mechanism of action.

Mechanism of Action

Quinolones exert their antibacterial effect by binding to the complex formed between DNA gyrase and DNA. This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved, forming a "cleavage complex".[2][3] By preventing the subsequent re-ligation of the DNA strands, the quinolone-gyrase-DNA complex effectively creates a roadblock for DNA replication and transcription, triggering a cascade of cellular events that lead to cell death.[4] In many Gram-negative bacteria, DNA gyrase is the primary target, while in some Gram-positive bacteria, the related enzyme topoisomerase IV can be the primary target.[1]

Quantitative Data

Compound/AnalogTarget EnzymeIC50 (µM)Reference
CiprofloxacinE. coli DNA Gyrase0.39[5]
NorfloxacinE. coli DNA Gyrase18.2[6]
3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinoloneE. coli DNA Gyrase11.5[6]
Compound f4 (a 4-hydroxy-2-quinolone-3-carboxamide derivative)S. aureus GyrB0.31[7][8]
Compound f14 (a 4-hydroxy-2-quinolone-3-carboxamide derivative)S. aureus GyrB0.28[7][8]
A bromo derivative of pyrano[3,2-c]quinolineDNA Gyrase40.76[4]

Experimental Protocols

Two primary in vitro assays are utilized to determine the inhibitory activity of compounds against DNA gyrase: the DNA supercoiling inhibition assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)

  • 10 mM ATP solution

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (solvent vehicle).

  • Initiate the reaction by adding E. coli DNA gyrase to each tube.

  • Add ATP to all tubes except for a control for the relaxed DNA state.

  • Incubate the reactions at 37°C for 30-60 minutes.[9][10]

  • Terminate the reactions by adding the Stop Solution/Loading Dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE or TBE buffer.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

DNA Gyrase Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex, a hallmark of quinolone inhibitors.

Materials:

  • E. coli DNA Gyrase

  • Supercoiled pBR322 DNA (substrate)

  • 5X Cleavage Assay Buffer (similar to supercoiling buffer but typically without ATP for quinolones)[11]

  • Test compound

  • Proteinase K

  • Sodium Dodecyl Sulfate (SDS)

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture on ice containing the 5X cleavage assay buffer, supercoiled pBR322 DNA, and nuclease-free water.

  • Aliquot the mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations. Include appropriate controls.

  • Add E. coli DNA gyrase to each tube to initiate the reaction. Note that cleavage assays may require a higher concentration of gyrase than supercoiling assays.[11]

  • Incubate the reactions at 37°C for 30 minutes.[11]

  • To trap the cleavage complex, add SDS to a final concentration of 0.2-1% (w/v), followed by Proteinase K to a final concentration of 0.1 mg/mL.[11][12]

  • Incubate for an additional 30 minutes at 37°C to digest the gyrase.[11]

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Analyze the products on a 1% agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Quantify the amount of linear and supercoiled DNA to determine the concentration of the compound that produces 50% of the maximum cleavage.

Visualizations

Mechanism of DNA Gyrase Inhibition by Quinolones

G cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Quinolone Inhibition DNA_Gyrase DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA_Complex Cleavage_Complex Transient Cleavage Complex Gyrase_DNA_Complex->Cleavage_Complex ATP-dependent DNA Cleavage ATP_hydrolysis ATP Hydrolysis Resealing DNA Re-ligation Cleavage_Complex->Resealing Ternary_Complex Quinolone-Gyrase-DNA Ternary Complex Cleavage_Complex->Ternary_Complex Stabilization by Quinolone Binding Supercoiled_DNA Supercoiled DNA Resealing->Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase Dissociation Quinolone 1-Methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Quinolone->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

G start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA) start->prep_mix add_compound Add Test Compound (Varying Concentrations) prep_mix->add_compound add_gyrase Add DNA Gyrase add_compound->add_gyrase add_atp Add ATP add_gyrase->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualize analyze Densitometric Analysis (Quantify Bands) visualize->analyze calc_ic50 Calculate IC50 analyze->calc_ic50 end End calc_ic50->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

References

Application Notes and Protocols for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the application of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in cancer cell lines is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives and are intended to provide a representative framework for research in this area.

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a key pharmacophore in a class of synthetic compounds that have demonstrated significant potential as anticancer agents.[1] These compounds are analogous to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2] In eukaryotic cells, their anticancer effects are primarily attributed to the inhibition of human topoisomerase II, an enzyme essential for DNA replication, transcription, and repair.[3][4] This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately leading to programmed cell death, or apoptosis.[3][5]

This document provides an overview of the potential applications of this compound and its derivatives in cancer cell line research, including proposed mechanisms of action, quantitative data from related compounds, and detailed experimental protocols.

Mechanism of Action

The primary proposed mechanism of anticancer activity for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives involves the inhibition of topoisomerase II.[4] By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to the formation of persistent double-strand breaks.[3] This DNA damage activates cell cycle checkpoints, often causing arrest in the S and G2/M phases, which in turn initiates the apoptotic cascade.[3]

Signaling Pathway

G A 4-Oxoquinoline Derivative B Topoisomerase II A->B Inhibition C DNA Double-Strand Breaks B->C Induction D Cell Cycle Arrest (S/G2/M Phase) C->D E Apoptosis D->E

Caption: Proposed signaling pathway for 4-oxoquinoline derivatives.

Data Presentation

The following table summarizes the in vitro anticancer activity of various 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide Derivatives 16bGastric (ACP03)1.92[4]
17bGastric (ACP03)5.18[4]
16bColon (HCT-116)Not Determined[4]
17bColon (HCT-116)Not Determined[4]
16bBreast (MDAMB-231)Not Determined[4]
17bBreast (MDAMB-231)Not Determined[4]
Naphthotriazolyl-4-oxoquinoline Derivatives 12cBreast (MCF-7)Selective Killing*[6]

*The study reported selective killing of MCF-7 cells with minimal effects on non-cancerous MCF10A cells, with apoptosis triggered after 1 hour of treatment. A specific IC50 value was not provided in the abstract.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of this compound and its analogs.

Experimental Workflow for In Vitro Anticancer Activity Screening

G A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for in vitro anticancer drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (or analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol is for detecting the expression of key proteins involved in the apoptotic pathway.[9][10][11]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest cells after treatment and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase and cleaved PARP levels, and changes in the expression of Bcl-2 family proteins, would be indicative of apoptosis.[10][12]

References

Application Notes and Protocols for a High-Throughput Screen with 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the development and execution of a high-throughput screening (HTS) campaign to identify novel inhibitors of human topoisomerase II, using 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a reference compound. Quinolone scaffolds are known to target bacterial DNA gyrase and topoisomerases, and various derivatives have demonstrated potential as anticancer agents by inhibiting human topoisomerases.[1][2] This application note outlines the necessary protocols, from assay principle and development to primary and secondary screening, along with data analysis and hit validation. The provided methodologies are designed to be robust, scalable, and suitable for the discovery of novel lead compounds in an academic or industrial drug discovery setting.

Introduction to the Target: Human Topoisomerase II

Human topoisomerase II is a critical enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation.[2] It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. This activity is essential for relieving torsional stress and decatenating intertwined daughter chromosomes. Due to its indispensable role in cell proliferation, topoisomerase II is a well-established target for anticancer drugs.[2] Inhibitors of topoisomerase II, such as etoposide and doxorubicin, trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2] The quinolone core structure has been identified in compounds with antineoplastic activity, some of which are believed to act through the inhibition of mammalian topoisomerase II.[2]

Signaling Pathway

Topoisomerase_II_Pathway DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA Supercoiled & Catenated DNA DNA_Replication_Transcription->Supercoiled_DNA Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II binds Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex creates double-strand break ADP_Pi ADP + Pi Topoisomerase_II->ADP_Pi Relaxed_DNA Relaxed & Decatenated DNA Cleavage_Complex->Relaxed_DNA strand passage & religation Apoptosis Apoptosis Cleavage_Complex->Apoptosis leads to ATP ATP ATP->Topoisomerase_II provides energy 1_Methyl_4_oxo_quinoline 1-Methyl-4-oxo-1,4- dihydroquinoline-3- carboxylic acid (and other inhibitors) 1_Methyl_4_oxo_quinoline->Cleavage_Complex stabilizes

Caption: Topoisomerase II inhibition pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Secondary Assays cluster_3 Hit Validation Assay_Principle Assay Principle Selection (e.g., FRET-based) Reagent_Optimization Reagent Optimization (Enzyme, Substrate, ATP) Assay_Principle->Reagent_Optimization Assay_Validation Assay Validation (Z'-factor, S/N) Reagent_Optimization->Assay_Validation Compound_Library_Screening Compound Library Screening (Single Concentration) Assay_Validation->Compound_Library_Screening Data_Acquisition Data Acquisition & Normalization Compound_Library_Screening->Data_Acquisition Hit_Identification Hit Identification (Activity Threshold) Data_Acquisition->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., DNA Cleavage Assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assay (e.g., Topoisomerase I) Orthogonal_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Analysis Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis) SAR_Analysis->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: High-throughput screening workflow.

Experimental Protocols

Topoisomerase II FRET-Based Assay for Primary HTS

Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate. A circular DNA substrate is labeled with a donor fluorophore (e.g., FAM) and a quencher (e.g., DABCYL) in close proximity. In the presence of ATP, topoisomerase II decatenates the DNA, leading to the separation of the fluorophore and quencher, resulting in an increase in fluorescence signal. Inhibitors of topoisomerase II will prevent this process, leading to a low fluorescence signal.

Materials:

  • Human Topoisomerase II alpha (e.g., from Inspiralis)

  • kDNA FRET substrate (e.g., from Inspiralis)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the compound library and control compounds in DMSO.

  • Dispense 100 nL of compound solution into the assay plates using an acoustic liquid handler.

  • Prepare the enzyme/substrate mix in assay buffer. The final concentrations should be optimized but can start at 5 nM Topoisomerase II and 100 ng/µL kDNA FRET substrate.

  • Add 10 µL of the enzyme/substrate mix to each well.

  • For control wells, add DMSO only (negative control) or a known inhibitor like etoposide (positive control).

  • Incubate the plates at 37°C for 60 minutes.

  • Read the fluorescence intensity on a plate reader (Excitation/Emission ~485/520 nm).

Dose-Response and IC₅₀ Determination

Protocol:

  • Perform serial dilutions of the confirmed hits in DMSO. A common range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.

  • Follow the primary HTS protocol for plate setup and reagent addition.

  • Calculate the percent inhibition for each concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal DNA Cleavage Assay

Principle: This assay confirms the mechanism of action by directly detecting the formation of the covalent topoisomerase II-DNA cleavage complex, which is stabilized by inhibitors.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II alpha

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP

  • Stop Solution: 1% SDS, 10 mM EDTA, 0.5 mg/mL Proteinase K

  • Agarose gel electrophoresis system

Protocol:

  • Set up reactions containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of the hit compound.

  • Add Topoisomerase II to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution and incubate at 55°C for 30 minutes.

  • Analyze the DNA products by agarose gel electrophoresis. An increase in the linear DNA band indicates stabilization of the cleavage complex.

Data Presentation

Table 1: Primary HTS Results

Compound IDConcentration (µM)Fluorescence Intensity% InhibitionHit (Yes/No)
Cmpd-00110125085.2Yes
Cmpd-00210458012.5No
Cmpd-00310110088.1Yes
...............
Positive Control100 (Etoposide)105090.0-
Negative Control-50000.0-

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)Hill Slope
Cmpd-0012.51.10.992
Cmpd-0035.80.90.985
1-Methyl-4-oxo...8.21.00.995
Etoposide0.51.20.998

Table 3: Orthogonal Assay and Selectivity Profile

Compound IDDNA Cleavage Assay (Min. Effective Conc., µM)Topoisomerase I Inhibition (IC₅₀, µM)
Cmpd-0015> 100
Cmpd-00310> 100
Etoposide1> 100

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive guide for establishing a high-throughput screen to identify novel inhibitors of human topoisomerase II, with this compound serving as a relevant chemical scaffold for hit identification. By following a systematic approach of primary screening, hit confirmation, and orthogonal validation, researchers can efficiently identify and characterize promising lead compounds for further development in cancer drug discovery. The use of robust and validated assays, coupled with careful data analysis, is paramount to the success of any HTS campaign.

References

Troubleshooting & Optimization

common impurities in 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of this compound?

A1: During the synthesis, you may encounter several types of impurities, including:

  • Unreacted Starting Materials: Such as N-methylaniline and diethyl ethoxymethylenemalonate (EMME) or its derivatives.

  • Intermediates: Incomplete cyclization can leave intermediates in your product.

  • Side Products: These can include products from alternative reaction pathways, such as positional isomers.

  • Hydrolysis-Related Impurities: If your synthesis involves an ester intermediate, incomplete hydrolysis will result in the corresponding ester being present in the final product.

  • Degradation Products: The final product can undergo decarboxylation at high temperatures to form 1-methyl-1,4-dihydroquinolin-4-one.

  • Residual Solvents and Reagents: Solvents like Dowtherm A, N,N-dimethylformamide (DMF), and reagents used in the synthesis may remain in the final product.

Q2: How can I effectively remove unreacted starting materials and non-acidic impurities?

A2: An acid-base extraction is a highly effective method for this purpose.[1] The acidic product, this compound, can be dissolved in a basic aqueous solution (like sodium hydroxide or sodium carbonate) to form its water-soluble salt. Neutral and basic impurities, such as unreacted N-methylaniline, will remain in the organic phase and can be removed by washing with an organic solvent. The acidic product can then be re-precipitated by acidifying the aqueous layer with an acid like hydrochloric acid.[1][2]

Q3: My product contains the corresponding ethyl ester as an impurity. What is the best way to remove it?

A3: The presence of the ethyl ester indicates incomplete hydrolysis. To remove it, you can perform a thorough hydrolysis step. This is typically achieved by refluxing the crude product in an aqueous basic solution, such as sodium hydroxide, for a sufficient period to ensure complete conversion of the ester to the carboxylic acid.[2][3] The completion of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q4: I suspect my product has undergone some decarboxylation. How can I purify it?

A4: The decarboxylated product is non-acidic and can be removed using the acid-base extraction method described in Q2. Additionally, recrystallization from a suitable solvent system can be effective in separating the desired carboxylic acid from its less polar decarboxylated counterpart.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low purity of the final product with multiple spots on TLC. Incomplete reaction, presence of multiple side products.Optimize reaction conditions (temperature, reaction time). Purify the crude product using column chromatography or recrystallization.[1][4]
The final product is oily or has a low melting point. Presence of residual solvents or impurities acting as a eutectic mixture.Wash the product thoroughly with appropriate solvents to remove residual starting materials and solvents. Perform recrystallization from a suitable solvent to obtain a crystalline solid with a sharp melting point.[1]
The yield is significantly lower than expected. Incomplete cyclization or hydrolysis, or loss of product during workup.Ensure the cyclization temperature is sufficiently high.[1] For the hydrolysis step, ensure an adequate amount of base and sufficient reaction time are used.[1][3] Optimize the pH for precipitation during acid-base extraction to maximize recovery.[2]
The product color is off-white or yellowish. Presence of colored impurities from starting materials or side reactions.Treat the product solution with activated carbon before recrystallization to remove colored impurities. Multiple recrystallizations may be necessary.

Purification Techniques Summary

Impurity Type Recommended Purification Method Experimental Protocol Outline
Unreacted Starting Materials (e.g., N-methylaniline) Acid-Base Extraction1. Dissolve the crude product in an aqueous base (e.g., 1M NaOH). 2. Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities. 3. Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of approximately 4 to precipitate the pure product.[2] 4. Filter, wash the precipitate with water, and dry.
Incomplete Hydrolysis (Ester Impurity) Base-Catalyzed Hydrolysis1. Suspend the crude product in an aqueous solution of a base (e.g., 2N NaOH).[2] 2. Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester spot by TLC.[2] 3. After cooling, filter off any insoluble material. 4. Acidify the filtrate to precipitate the pure carboxylic acid.[2]
Decarboxylation Product Recrystallization / Acid-Base Extraction1. Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., DMF, ethanol, or acetic acid) and allow it to cool slowly to form crystals of the pure product, leaving the more soluble impurity in the mother liquor. 2. Acid-Base Extraction: Follow the protocol for unreacted starting materials. The non-acidic decarboxylation product will be removed in the organic wash.
Colored Impurities Activated Carbon Treatment & Recrystallization1. Dissolve the crude product in a suitable solvent. 2. Add a small amount of activated carbon and heat the mixture. 3. Filter the hot solution to remove the activated carbon. 4. Allow the filtrate to cool and crystallize.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting start Crude Product Analysis (TLC, HPLC, NMR) check_impurities Identify Major Impurities start->check_impurities unreacted_sm Unreacted Starting Materials (e.g., N-methylaniline) check_impurities->unreacted_sm Non-acidic spots ester_impurity Residual Ester check_impurities->ester_impurity Less polar ester spot decarboxylation Decarboxylation Product check_impurities->decarboxylation Non-acidic, less polar spot other_impurities Other Impurities (Colored, Isomers) check_impurities->other_impurities Multiple/colored spots acid_base Perform Acid-Base Extraction unreacted_sm->acid_base hydrolysis Complete Hydrolysis ester_impurity->hydrolysis decarboxylation->acid_base recrystallization Recrystallization other_impurities->recrystallization column_chromatography Consider Column Chromatography other_impurities->column_chromatography acid_base->recrystallization hydrolysis->acid_base final_product Pure 1-Methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid recrystallization->final_product column_chromatography->final_product

References

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Stability and Degradation Issues

This guide addresses specific problems that may be encountered during experimental work with this compound.

Issue Potential Cause Recommended Action
Unexpected decrease in compound concentration in solution over time. Hydrolysis: The compound may be susceptible to pH-dependent hydrolysis. Quinolone structures can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.[1][2]- Maintain solutions at a neutral or slightly acidic pH if possible.- Avoid prolonged storage in strong acids or bases.- Prepare fresh solutions before use.- If pH adjustment is necessary, use buffered solutions to maintain a stable pH.
Appearance of new peaks in HPLC analysis after exposure to light. Photodegradation: Quinolone carboxylic acids are known to be light-sensitive and can degrade upon exposure to UV or even ambient room light.[1][3]- Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[3]- Minimize exposure to light during sample preparation and analysis.- Consider performing experiments under controlled lighting conditions.
Loss of compound integrity after heating. Thermal Degradation: The compound may be thermally labile, especially at temperatures above ambient. The parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is known to react at high temperatures.[1]- Store stock solutions and samples at recommended temperatures (e.g., 2-8°C or frozen).- Avoid excessive heating during dissolution unless specified by a validated protocol.- If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.
Formation of unknown impurities in the presence of air or certain reagents. Oxidative Degradation: The molecule may be susceptible to oxidation. Forced degradation studies often use oxidizing agents like hydrogen peroxide to assess this.[4]- Use degassed solvents to prepare solutions.- Consider purging the headspace of vials with an inert gas (e.g., nitrogen or argon).- Be mindful of using reagents that have oxidative potential.
Inconsistent analytical results between experiments. Solvent Effects: The choice of solvent can influence the stability of the compound.- Use high-purity solvents (e.g., HPLC grade).- Ensure the compound is fully dissolved and the solution is homogeneous.- Evaluate the stability of the compound in the chosen analytical solvent over the typical run time of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general behavior of quinolone carboxylic acids, the primary factors are pH, light exposure, temperature, and the presence of oxidizing agents. Hydrolysis can occur at acidic or alkaline pH, photodegradation can be initiated by UV or ambient light, thermal degradation can happen at elevated temperatures, and oxidative degradation can be triggered by exposure to oxygen or oxidizing reagents.[1][3][4]

Q2: How should I store solutions of this compound to ensure stability?

A2: To maximize stability, solutions should be stored in tightly sealed, amber-colored containers to protect from light.[3] It is advisable to store them at refrigerated (2-8°C) or frozen temperatures. For short-term use, preparing fresh solutions is the best practice.

Q3: My HPLC results show a new peak appearing over time. How can I identify if it is a degradation product?

A3: To identify a new peak as a degradation product, you can perform forced degradation studies.[5][6] By intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the samples by HPLC, you can observe the formation of degradation products under controlled conditions. The retention time of the new peak in your experimental sample can then be compared to those of the peaks generated during the forced degradation studies.

Q4: Is this compound more stable in certain solvents?

A4: While specific data for this compound is limited, quinolones are generally soluble in organic solvents like DMSO and methanol.[1] However, the stability in these solvents over time should be experimentally verified. For aqueous solutions, using buffers to maintain a stable pH is recommended.

Q5: What is a suitable analytical technique to monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[7] This involves using a column and mobile phase that can separate the parent compound from all potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions: (Aim for 5-20% degradation)[6]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C and collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis. Note: The parent structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is synthesized by refluxing its ester in 2N NaOH, suggesting the core may be resistant to hydrolysis, but the N-methyl group could be a point of instability.[2]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80°C.

    • Also, place a solution of the compound at 80°C.

    • Collect samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Collect samples at various time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical starting point for developing a stability-indicating HPLC method is as follows:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components. For example: 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector (a photodiode array detector is recommended to check for peak purity). Wavelength should be set at the λmax of the compound (e.g., around 310 nm for similar structures).[1]
Injection Volume 10 µL

This method should be validated to ensure it can separate the active pharmaceutical ingredient (API) from its degradation products and any impurities.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B Light Source) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Assess % Degradation - Check Peak Purity - Identify Degradation Products hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent 1-Methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid hydrolysis_prod Hydrolysis Products (e.g., ring opening) parent->hydrolysis_prod H⁺ / OH⁻, ΔT photo_prod Photodegradation Products (e.g., dealkylation, dimerization) parent->photo_prod Light (hν) oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod [O]

Caption: Potential degradation pathways for the compound.

References

troubleshooting poor solubility of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a quinolone derivative. Compounds in this class often exhibit limited solubility in aqueous solutions and variable solubility in organic solvents. While it is reported to be slightly soluble in DMSO and methanol, achieving high concentrations can be challenging due to its crystalline structure and the presence of a carboxylic acid group, which can lead to strong intermolecular interactions.[1]

Q2: Why might this compound be poorly soluble in DMSO, a powerful solvent?

A2: Several factors can contribute to poor solubility even in a strong solvent like DMSO:

  • Compound Purity: Impurities can disrupt the dissolution process.

  • Crystalline Form: The compound may exist in a highly stable crystal lattice (polymorphism) that is difficult for solvent molecules to break down.

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds. Using anhydrous DMSO is recommended for preparing stock solutions.[2]

  • Concentration: The amount of compound may be exceeding its saturation point in the volume of DMSO used.

Q3: How does pH influence the solubility of this compound?

A3: The carboxylic acid moiety on the quinolone ring is weakly acidic. At neutral or acidic pH, this group is protonated (-COOH), making the molecule less polar. By increasing the pH with the addition of a base, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, exhibits much higher solubility in polar solvents like DMSO and, particularly, in aqueous media.[3][4][5][6]

Q4: My compound dissolves in DMSO but precipitates when added to my aqueous cell culture media or buffer. Why does this happen?

A4: This is a common issue known as "precipitation upon dilution." While the compound is soluble in 100% DMSO, its solubility in the final aqueous solution is much lower. When the concentrated DMSO stock is added to the aqueous medium, the DMSO concentration dramatically decreases, and the compound crashes out of the solution.[7] To mitigate this, it's crucial to ensure the final concentration of the compound in the aqueous medium is below its solubility limit and to keep the final DMSO concentration as low as possible (typically <0.5%) to avoid solvent toxicity in biological assays.

Troubleshooting Guide for Poor Solubility

If you are encountering difficulty dissolving this compound in DMSO, follow this step-by-step guide.

Issue: The compound is not dissolving or is only partially soluble in DMSO at room temperature.
Step 1: Initial Preparation and Physical Dissolution Methods
  • Possible Cause: Insufficient physical energy to break down the crystal lattice or the compound is at a concentration above its saturation point at room temperature.

  • Troubleshooting Steps:

    • Ensure High-Quality Reagents: Use anhydrous DMSO to minimize water content.[2] Verify the purity of your compound.

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break apart solid aggregates.[4]

    • Gentle Heating: Warm the solution to 30-40°C while stirring.[4] Do not overheat, as it may degrade the compound. Allow the solution to cool to room temperature to check for precipitation.

start Start: Compound won't dissolve in DMSO step1 Step 1: Physical Methods - Use anhydrous DMSO - Vortex / Sonicate - Gentle Heating (30-40°C) start->step1 check1 Is the compound fully dissolved? step1->check1 step2 Step 2: pH Adjustment - Add a small amount of a suitable base (e.g., NaOH, N-methylglucamine) - See Protocol 2 check1->step2 No success Success: Compound is dissolved. Proceed with experiment. check1->success Yes check2 Is the compound fully dissolved? step2->check2 step3 Step 3: Co-Solvent System - Consider a DMSO/Ethanol or DMSO/Water mixture - See Protocol 3 check2->step3 No check2->success Yes fail Failure: Compound remains insoluble. Consider alternative solvents (e.g., DMF, NMP). step3->fail cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) low_ph R-COOH (Less Soluble) high_ph R-COO⁻ + H⁺ (More Soluble Salt) low_ph->high_ph + Base (e.g., NaOH) high_ph->low_ph + Acid (e.g., HCl)

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the methylation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the methylation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. For instance, reactions with methyl iodide in DMF are often heated to around 50°C.[1]
Incorrect stoichiometry of reagents: An insufficient amount of the methylating agent will result in unreacted starting material.Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents).
Poor quality of reagents: Degradation or impurities in the starting material, solvent, or base can inhibit the reaction.Ensure all reagents are pure and anhydrous, especially when using moisture-sensitive reagents. Dry solvents if necessary.
Formation of Multiple Products (Low Selectivity) O-methylation competing with N-methylation: The presence of the hydroxyl group at the 4-position allows for the formation of the O-methylated byproduct.[1]The choice of solvent and base can influence the N/O methylation ratio. Aprotic polar solvents like DMF may favor N-methylation. The use of a stronger base might favor O-methylation by deprotonating the hydroxyl group.
Esterification of the carboxylic acid: The carboxylic acid group can be esterified by the methylating agent, especially under certain conditions.Protecting the carboxylic acid group prior to methylation might be necessary if esterification is a significant side reaction. Alternatively, using a milder methylating agent or specific basic conditions can minimize this.
Product is Difficult to Purify Co-elution of N-methylated and O-methylated products: These isomers can have very similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. A combination of polar and non-polar solvents with fine-tuning of the ratio can improve separation. LC/MS can be used to identify the different products.[1]
Contamination with starting material: If the reaction is incomplete, the starting material can be difficult to separate from the product.Recrystallization from a suitable solvent system, such as DMF/methanol, can be effective in purifying the desired product.[1] Acid-base extraction can also be employed to separate the acidic starting material from the potentially less acidic N-methylated product.
Inconsistent Results Variability in reaction conditions: Small changes in temperature, reaction time, or reagent addition can lead to different outcomes.Maintain strict control over all reaction parameters. Use a consistent source and quality of reagents.
Atmospheric moisture: The presence of water can hydrolyze the methylating agent or interfere with the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for the methylation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A1: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[1][2] Methyl iodide is a reactive and effective methylating agent often used in combination with a base like triethylamine in a solvent such as DMF.[1] Dimethyl sulfate is a potent and cost-effective methylating agent but is also highly toxic and should be handled with extreme caution.[2]

Q2: How can I favor N-methylation over O-methylation?

A2: The regioselectivity of methylation (N- vs. O-alkylation) is influenced by several factors, including the solvent, base, and counter-ion. Generally, aprotic polar solvents like DMF tend to favor N-alkylation. The choice of base is also critical; a milder base may preferentially promote N-methylation, whereas a strong base that can deprotonate the 4-hydroxyl group might lead to a higher proportion of the O-methylated product.

Q3: What are typical reaction conditions for the N-methylation of a 4-quinolone derivative?

A3: A typical procedure involves dissolving the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative in an anhydrous polar aprotic solvent like DMF. A base, such as triethylamine, is added, followed by the methylating agent (e.g., methyl iodide). The reaction mixture is then heated, for example at 50°C for 1 hour, and monitored by TLC.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of a new, typically less polar, product spot can be observed. Liquid Chromatography-Mass Spectrometry (LC/MS) can also be used to confirm the formation of the desired product and identify any byproducts by their mass-to-charge ratio.[1]

Q5: What is a suitable work-up and purification procedure for the N-methylated product?

A5: After the reaction is complete, the mixture is typically cooled and the product is precipitated by adding water. The precipitate is then filtered, washed with a solvent like methanol to remove impurities, and can be further purified by recrystallization from a solvent mixture such as DMF/methanol.[1] For quinoline carboxylic acid derivatives, purification can also be achieved by heating and stirring the crude product in a high-boiling point polar solvent like N,N-dimethylformamide (DMF), followed by cooling to induce crystallization.

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide

This protocol is adapted from the methylation of a similar quinoline derivative.[1]

Materials:

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Methyl Iodide (CH₃I)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • To a stirred solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF (10 volumes), add triethylamine (1.2 equivalents).

  • Add methyl iodide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture at 50°C for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with deionized water (2.5 times the volume of DMF used) to precipitate the product.

  • Filter the precipitate and wash it with methanol (5 volumes).

  • Recrystallize the crude product from a mixture of DMF and methanol to obtain the purified N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Visualizations

Reaction_Pathway 4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-carboxylic acid N-methylated_product N-methylated_product 4-oxo-1,4-dihydroquinoline-3-carboxylic acid->N-methylated_product CH3I, Base (e.g., TEA) O-methylated_product O-methylated_product 4-oxo-1,4-dihydroquinoline-3-carboxylic acid->O-methylated_product CH3I, Base (Side Reaction) Esterified_product Esterified_product 4-oxo-1,4-dihydroquinoline-3-carboxylic acid->Esterified_product CH3I, Base (Side Reaction)

Caption: Reaction pathway for the methylation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve Starting Material in DMF Add_Base Add Triethylamine Start->Add_Base Add_MeI Add Methyl Iodide Add_Base->Add_MeI Heat Heat to 50°C Add_MeI->Heat Cool Cool to Room Temperature Heat->Cool Monitor by TLC Precipitate Precipitate with Water Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Methanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Dry

Caption: General experimental workflow for the methylation reaction.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Purity Check Reagent Purity and Anhydrous Conditions Start->Check_Purity Yes Multiple_Products Multiple Products Observed? Start->Multiple_Products No Optimize_Conditions Increase Reaction Time or Temperature Check_Purity->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry (use slight excess of MeI) Optimize_Conditions->Check_Stoichiometry Adjust_Base Modify Base/ Solvent System Multiple_Products->Adjust_Base Yes Purification_Issues Purification Difficulties? Multiple_Products->Purification_Issues No Protecting_Group Consider Protecting Carboxylic Acid Adjust_Base->Protecting_Group Optimize_Chroma Optimize Column Chromatography Purification_Issues->Optimize_Chroma Yes End End Purification_Issues->End No Recrystallize Attempt Recrystallization from different solvents Optimize_Chroma->Recrystallize

Caption: Troubleshooting decision tree for the methylation reaction.

References

Technical Support Center: Overcoming Bacterial Resistance to 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding bacterial resistance specifically to 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature. Therefore, this guide is based on the well-documented mechanisms of resistance to the broader class of quinolone antibiotics, to which this compound belongs. The principles and methodologies described are generally applicable for investigating and overcoming quinolone resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our test compound, this compound, against our bacterial strains. What are the likely causes?

A1: An increase in MIC is a clear indicator of emerging resistance. The most common mechanisms of resistance to quinolone antibiotics include:

  • Target Site Mutations: Alterations in the genes encoding the primary bacterial targets of quinolones, namely DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations can reduce the binding affinity of the compound to its target enzymes.[1][2]

  • Increased Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target.[3][4]

  • Altered Permeability: Changes in the bacterial cell wall, such as modifications of porin proteins in Gram-negative bacteria, can reduce the influx of the antibiotic into the cell.[5]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the quinolone molecule.[2][6]

Q2: How can we confirm the mechanism of resistance in our bacterial isolates?

A2: A combination of phenotypic and genotypic methods is recommended:

  • Phenotypic Assays:

    • Efflux Pump Inhibition: Perform MIC testing in the presence and absence of an efflux pump inhibitor (e.g., reserpine, verapamil). A significant decrease in MIC in the presence of an inhibitor suggests the involvement of efflux pumps.

    • Outer Membrane Permeability Assays: These assays can assess the integrity and permeability of the bacterial outer membrane.

  • Genotypic Assays:

    • DNA Sequencing: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify mutations.

    • PCR: Use PCR to screen for the presence of known plasmid-mediated quinolone resistance (PMQR) genes (e.g., qnrA, qnrB, qnrS, aac(6')-Ib-cr).[7]

Q3: Are there strategies to overcome or circumvent this resistance?

A3: Several strategies can be explored:

  • Combination Therapy: Using this compound in combination with other antibiotics that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging.

  • Adjuvants: Co-administration of your compound with an efflux pump inhibitor or an agent that disrupts the bacterial membrane could restore its activity against resistant strains.

  • SOS Response Inhibition: Quinolones can induce the bacterial SOS response, which is a DNA repair system that can contribute to the development of resistance.[8] Investigating inhibitors of the SOS pathway in combination with your compound could be a viable strategy.[8]

  • Structural Modification: If the resistance is target-mediated, medicinal chemists can attempt to modify the structure of this compound to improve its binding to the mutated target or to evade efflux pumps.[1][9]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure consistent standardization of the bacterial inoculum to the correct McFarland standard. Use a spectrophotometer for accuracy.
Media Composition Use a consistent batch of growth medium. Variations in pH, cation concentration (especially Mg2+ and Ca2+), can affect quinolone activity.
Compound Stability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Ensure the compound is fully solubilized in the appropriate solvent.
Incubation Conditions Maintain consistent incubation temperature, duration, and atmospheric conditions.
Plate Reading Use a standardized method for determining the MIC endpoint to minimize subjective interpretation.
Issue 2: Failure to Induce Resistance in the Laboratory
Potential Cause Troubleshooting Steps
Insufficient Selective Pressure In serial passage experiments, ensure the sub-inhibitory concentrations used are high enough to select for resistant mutants but not so high as to kill the entire population.
Low Mutation Frequency The spontaneous mutation rate for resistance to your compound may be very low. Increase the number of passages or the population size.
High Fitness Cost of Resistance Resistance mutations may confer a significant fitness cost, causing resistant mutants to be outcompeted by the wild-type population. Consider altering growth conditions to reduce the fitness cost.
Inappropriate Experimental Model The chosen bacterial strain may have a low propensity to develop resistance to this specific quinolone. Test a panel of different bacterial species and strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL (corresponding to a 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Induction of Resistance by Serial Passage
  • Initial MIC Determination: Determine the baseline MIC of this compound against the selected bacterial strain.

  • Serial Passage:

    • In a series of tubes or a 96-well plate, prepare a two-fold serial dilution of the compound in broth, with concentrations ranging from below to above the initial MIC.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate for 18-24 hours at 37°C.

    • Identify the well with the highest concentration of the compound that still shows bacterial growth (the sub-MIC).

    • Use the culture from this well to inoculate a new series of dilutions for the next passage.

  • Repeat Passages: Continue this process for a predetermined number of passages or until a significant increase in the MIC is observed.

  • MIC Monitoring: Periodically determine the full MIC of the passaged strain to track the development of resistance.

Protocol 3: Screening for Efflux Pump-Mediated Resistance
  • Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of this compound.

  • Add Efflux Pump Inhibitor (EPI): To one set of plates, add a sub-inhibitory concentration of an EPI (e.g., reserpine). The other set will not contain the EPI.

  • Inoculate and Incubate: Inoculate both sets of plates with the standardized bacterial inoculum and incubate as for a standard MIC assay.

  • Compare MICs: Determine the MIC in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is indicative of efflux pump activity.

Visualizations

Resistance_Mechanisms cluster_mechanisms Mechanisms of Quinolone Resistance Target Target Site Mutations (gyrA, parC) Bacterium Bacterial Cell Target->Bacterium Leads to Cell Death Efflux Increased Efflux Compound 1-Methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Efflux->Compound Pumps out Permeability Decreased Permeability Permeability->Compound Blocks entry Plasmid Plasmid-Mediated Resistance (e.g., qnr) Plasmid->Target Protects target Compound->Bacterium Enters Cell Bacterium->Target Inhibits DNA Replication

Caption: Overview of primary mechanisms of bacterial resistance to quinolone antibiotics.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC_Test MIC Determination (Broth Microdilution) Serial_Passage Induce Resistance (Serial Passage) MIC_Test->Serial_Passage Resistant_Isolate Isolate Resistant Strain(s) Serial_Passage->Resistant_Isolate EPI_Assay Efflux Pump Inhibitor Assay Identify_Mechanism Identify Resistance Mechanism EPI_Assay->Identify_Mechanism Sequencing QRDR Sequencing (gyrA, parC) Sequencing->Identify_Mechanism PCR PCR for PMQR genes (qnr, aac(6')-Ib-cr) PCR->Identify_Mechanism Start Observe Increased MIC Start->MIC_Test Resistant_Isolate->EPI_Assay Resistant_Isolate->Sequencing Resistant_Isolate->PCR Develop_Strategy Develop Overcoming Strategy Identify_Mechanism->Develop_Strategy Logical_Troubleshooting Problem Inconsistent MIC Results Check_Inoculum Standardize Inoculum? Problem->Check_Inoculum Check_Media Consistent Media Batch? Check_Inoculum->Check_Media Yes Solution Consistent Results Check_Inoculum->Solution No, Standardize Check_Compound Fresh Compound Stock? Check_Media->Check_Compound Yes Check_Media->Solution No, Use Same Batch Check_Compound->Solution Yes, Problem Elsewhere Check_Compound->Solution No, Prepare Fresh

References

minimizing off-target effects of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for quinolone carboxylic acid derivatives?

A1: Quinolone derivatives primarily act by inhibiting type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria.[1][2] In eukaryotic cells, they can also target topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex, which results in DNA strand breaks and subsequent cell cycle arrest and apoptosis.[3][4]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, related quinolone compounds have been reported to exhibit off-target activities. These can include interactions with other enzymes and signaling pathways. For the broader class of fluoroquinolones, off-target effects such as mitochondrial toxicity have been observed. It is crucial to experimentally validate the on-target and potential off-target effects of the specific compound in your cellular model.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?

A3: Several experimental approaches can help distinguish between on-target and off-target effects. A primary method is to use a target knockout or knockdown cell line. If the compound's effect persists in cells lacking the intended target, it strongly suggests off-target activity.[5] Additionally, performing a Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to its intended target in a cellular context.

Q4: What are general strategies to minimize off-target effects in my cellular assays?

A4: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate the compound to determine the minimal concentration that elicits the desired on-target effect.

  • Optimize treatment duration: Limit the exposure time of the cells to the compound to the shortest duration necessary to observe the on-target phenotype.

  • Use appropriate controls: Always include vehicle-only controls and, if possible, a structurally related but inactive control compound.

  • Confirm on-target engagement: Utilize techniques like CETSA or target knockout models to verify that the compound is interacting with its intended target at the concentrations used in your assays.[5]

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations expected to be specific for the target.
Possible Cause Troubleshooting Step
Off-target toxicity Perform a cytotoxicity assay (e.g., MTT) comparing the wild-type cell line with a cell line where the intended target is knocked out or knocked down. If cytotoxicity persists in the knockout/knockdown cells, it indicates off-target effects are responsible for the cell death.[5]
Compound precipitation Visually inspect the culture medium for any signs of compound precipitation. Measure the compound's solubility in the specific cell culture medium being used.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle-only control with the highest concentration of the solvent used.
Problem 2: Inconsistent results in downstream signaling pathway analysis.
Possible Cause Troubleshooting Step
Pleiotropic off-target effects Use a more targeted approach to confirm the involvement of the intended pathway. For example, use a specific inhibitor for a downstream effector of your target to see if it phenocopies the effect of your compound.
Activation of stress response pathways Monitor markers of common cellular stress responses (e.g., oxidative stress, DNA damage response) to determine if the compound is inducing a general stress response that could confound your results.
Variability in cell culture conditions Standardize cell passage number, seeding density, and other culture parameters to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase IIα enzyme

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • 10% SDS

  • Proteinase K

  • 6x DNA loading dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL)

    • Variable volume of deionized water

  • Add the desired concentration of the test compound or vehicle control to the respective tubes.

  • Initiate the reaction by adding a pre-determined optimal amount of Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS.

  • Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the protein.

  • Add 4 µL of 6x DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.[6][7]

Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

Compound Assay Type Target IC50 Value Reference
EtoposideTopo II DecatenationHuman Topo IIα47.5 ± 2.2 µM[6]
TeniposideCytotoxicityP388 cells0.30 mg/mL[6]
Derivative 16bCytotoxicityGastric cancer cell line (ACP-03)1.92 µM[3]
Derivative 17bCytotoxicityGastric cancer cell line (ACP-03)5.18 µM[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the test compound binds to its intended target protein within the cell, leading to its thermal stabilization.

Materials:

  • Cultured cells of interest

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle control for a specified duration.

  • Harvest and Resuspend: Harvest the cells and wash with PBS containing protease and phosphatase inhibitors. Resuspend the cell pellet in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

Visualizations

on_target_effect_validation cluster_experiment Experimental Workflow cluster_validation Validation Assays start Start: Treat cells with This compound phenotype Observe Cellular Phenotype (e.g., reduced proliferation) start->phenotype question Is the effect on-target? phenotype->question knockout Perform assay in target knockout/knockdown cells question->knockout Hypothesis: On-target cetsa Perform Cellular Thermal Shift Assay (CETSA) question->cetsa Hypothesis: Direct Binding result_ko Phenotype abolished in KO/KD cells? knockout->result_ko result_cetsa Target stabilization observed? cetsa->result_cetsa conclusion_on Conclusion: On-target effect result_ko->conclusion_on Yes conclusion_off Conclusion: Off-target effect result_ko->conclusion_off No result_cetsa->conclusion_on Yes result_cetsa->conclusion_off No

Caption: Workflow for validating the on-target effects of the compound.

topoisomerase_inhibition_pathway cluster_pathway Topoisomerase II Inhibition Pathway compound This compound topoII Topoisomerase II compound->topoII Inhibits cleavage_complex Topoisomerase II- DNA Cleavage Complex topoII->cleavage_complex Stabilizes dna Supercoiled DNA dna->cleavage_complex Binds to dna_breaks Double-Strand DNA Breaks cleavage_complex->dna_breaks Accumulation of cell_cycle_arrest Cell Cycle Arrest (G2/M) dna_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of Topoisomerase II inhibition.

troubleshooting_workflow cluster_troubleshooting Troubleshooting High Cytotoxicity cluster_off_target_test Off-Target Effect Test start Problem: Unexpectedly High Cytotoxicity check_solubility Check Compound Solubility in Culture Medium start->check_solubility check_solvent Verify Solvent Toxicity (Vehicle Control) start->check_solvent ko_assay Perform Cytotoxicity Assay in Target KO/KD Cells start->ko_assay compare_results Compare WT vs. KO/KD Cytotoxicity ko_assay->compare_results decision Cytotoxicity Persists in KO/KD? compare_results->decision conclusion_off Likely Off-Target Toxicity decision->conclusion_off Yes conclusion_on Likely On-Target or Other Issue decision->conclusion_on No

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

how to prevent precipitation of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in experimental media to prevent precipitation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my culture medium?

A1: this compound is a quinolone derivative. Like many compounds in this class, it exhibits poor aqueous solubility, particularly at the neutral to slightly alkaline pH (typically 7.2-7.4) of standard cell culture media. This pH-dependent solubility is the primary reason for its precipitation. The molecule contains a carboxylic acid group, which is deprotonated and more soluble at higher pH, and a quinolone ring system that contributes to its overall low water solubility.

Q2: What are the key physicochemical properties I should be aware of?

  • pKa: The carboxylic acid group is expected to have a pKa value in the range of 6.0 - 7.0.[1][2] This means that at the physiological pH of most cell culture media, a significant portion of the compound will be in its less soluble, protonated form.

  • Solubility: The aqueous solubility is low, especially in neutral or acidic conditions.[1][3] Solubility significantly increases in alkaline solutions (pH > 8) due to the deprotonation of the carboxylic acid group.[4][5]

Q3: Can I dissolve the compound directly in my cell culture medium?

A3: Direct dissolution in cell culture medium is generally not recommended due to the high probability of precipitation. It is best to prepare a concentrated stock solution in an appropriate solvent first and then dilute it into the medium.

Q4: What is the recommended solvent for preparing a stock solution?

A4: A small amount of a sterile, dilute basic solution or a biocompatible organic solvent is recommended.

  • Aqueous Base: A 0.1 M to 0.5 M solution of sodium hydroxide (NaOH) is effective for creating a concentrated stock solution.[4][6] The basic pH ensures the carboxylic acid group is deprotonated, significantly increasing solubility.

  • Organic Solvent: Dimethyl sulfoxide (DMSO) can also be used to prepare a high-concentration stock solution. However, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q5: What is a safe and effective concentration to use in my experiments?

A5: The effective concentration will depend on your specific experimental goals. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Always include a vehicle control (medium with the same amount of solvent used for the stock solution) to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing Precipitation

If you are encountering precipitation of this compound in your media, follow this guide to diagnose and resolve the issue.

Step 1: Identify the Potential Cause
Potential Cause Description
Incorrect pH The pH of the final solution is near the compound's pKa, leading to reduced solubility.
High Final Concentration The desired final concentration in the media exceeds the compound's solubility limit at that pH.
Improper Dissolution The compound was not fully dissolved in the stock solution before dilution.
Incompatible Media Components Divalent cations (e.g., Ca²⁺, Mg²⁺) in the media may form insoluble salts with the compound.
Step 2: Implement Corrective Actions

Based on the potential cause, follow the appropriate experimental protocol below.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Aqueous Base

This protocol is recommended for preparing a water-based stock solution with high stability against precipitation upon dilution.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of the compound powder and place it in a sterile conical tube.

  • Add a small volume of 0.1 M NaOH to the tube. For example, to prepare a 10 mg/mL stock solution, you might start by adding 1 mL of 0.1 M NaOH to 10 mg of powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[7]

  • Once fully dissolved, add sterile, deionized water to reach the final desired volume.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of the Stock Solution into Cell Culture Medium

This protocol outlines the correct procedure for diluting the stock solution to prevent precipitation in the final culture.

Procedure:

  • Thaw an aliquot of your concentrated stock solution.

  • Warm your cell culture medium to 37°C.

  • While gently swirling the warm medium, add the stock solution dropwise to achieve the desired final concentration. A high dilution factor (e.g., 1:1000) is recommended. For example, add 10 µL of a 10 mg/mL stock solution to 10 mL of medium for a final concentration of 10 µg/mL.

  • Ensure the solution is well-mixed before adding it to your cells.

Visualization of Workflows and Logic

Below are diagrams illustrating the decision-making process for troubleshooting and the experimental workflow.

G Troubleshooting Precipitation start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_pH Was the stock prepared with a basic solution (e.g., NaOH)? check_stock->check_pH Yes reprepare_stock Action: Re-prepare stock solution ensuring complete dissolution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_dilution Was the dilution performed in warm media with gentle mixing? check_pH->check_dilution Yes use_base Action: Prepare stock solution using 0.1 M NaOH (Protocol 1). check_pH->use_base No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution Action: Follow proper dilution technique (Protocol 2). check_dilution->optimize_dilution No lower_concentration Action: Perform a dose-response experiment to find the optimal soluble concentration. check_concentration->lower_concentration Yes success Precipitation Resolved check_concentration->success No reprepare_stock->success use_base->success optimize_dilution->success lower_concentration->success

Caption: Troubleshooting workflow for addressing precipitation issues.

G Experimental Workflow cluster_stock Stock Solution Preparation (Protocol 1) cluster_dilution Working Solution Preparation (Protocol 2) weigh 1. Weigh Compound dissolve 2. Dissolve in 0.1 M NaOH weigh->dissolve adjust_vol 3. Adjust Volume with Water dissolve->adjust_vol filter 4. Sterile Filter (0.22 µm) adjust_vol->filter store 5. Aliquot and Store at -20°C filter->store thaw 1. Thaw Stock Aliquot store->thaw warm_media 2. Warm Cell Culture Medium to 37°C thaw->warm_media dilute 3. Dilute Stock into Warm Medium (e.g., 1:1000) warm_media->dilute mix 4. Mix Gently dilute->mix treat_cells Treat Cells mix->treat_cells

Caption: Experimental workflow for preparing and using the compound.

References

Technical Support Center: Refining Purification Methods for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

  • Symptom: The amount of purified crystalline product obtained is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Excessive Solvent Usage The compound may be partially soluble in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated to prevent cooling of the solution.
Incomplete Precipitation The cooling process may have been too rapid or not cold enough. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Loss During Washing The washing solvent may be too polar, dissolving some of the product. Use a less polar, cold solvent to wash the crystals.

Problem 2: Oily Product Instead of Crystals

  • Symptom: The product separates from the solution as an oil rather than a crystalline solid.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
High Concentration of Impurities Impurities can lower the melting point of the product and inhibit crystallization. Consider a pre-purification step such as an acid-base extraction.
Inappropriate Solvent The solvent may be too non-polar for the compound. Try a more polar solvent or a solvent mixture.
Supersaturation The solution is too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.

Problem 3: Product Fails to Crystallize

  • Symptom: No solid material forms even after the solution has cooled completely.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Concentration The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the product.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
Incorrect Solvent The compound may be too soluble in the chosen solvent at all temperatures. Select a different solvent or a solvent system where the compound has high solubility when hot and low solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a common route for synthesizing quinolones. Potential impurities include:

  • Unreacted Starting Materials: N-methylaniline and diethyl (ethoxymethylene)malonate.

  • Incomplete Cyclization Products: The intermediate anilinomethylenemalonate may not have fully cyclized.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the ester intermediate will result in the presence of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on the purification of similar quinolone carboxylic acids, good starting points for solvent selection include ethanol, a mixture of dimethylformamide (DMF) and water, or acetic acid.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column is often suitable.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The reported melting point for a similar compound, 1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is 265 °C (with decomposition).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Q4: Can I use an acid-base extraction to purify my compound?

A4: Yes, an acid-base extraction can be a very effective purification method for this acidic compound. The carboxylic acid can be converted to its water-soluble salt by treatment with a weak base (e.g., sodium bicarbonate solution). Neutral and basic impurities can then be removed by washing with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, DMF, or a mixture). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The following is a general starting method for the purity analysis of quinolone carboxylic acids and may require optimization for this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 85:15 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Quantitative Data

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling Point
WaterSparingly SolubleSlightly Soluble
EthanolSlightly SolubleSoluble
MethanolSlightly SolubleSoluble
AcetoneSparingly SolubleModerately Soluble
Ethyl AcetateSparingly SolubleModerately Soluble
DichloromethaneInsolubleSparingly Soluble
TolueneInsolubleSparingly Soluble
N,N-Dimethylformamide (DMF)SolubleFreely Soluble
Acetic AcidSolubleFreely Soluble

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction TLC TLC Recrystallization->TLC HPLC HPLC Recrystallization->HPLC Melting_Point Melting Point Recrystallization->Melting_Point NMR NMR Recrystallization->NMR Acid_Base_Extraction->Recrystallization Pure_Product Pure Product HPLC->Pure_Product troubleshooting_crystallization cluster_solutions_oil Troubleshooting Oily Product cluster_solutions_no_crystals Troubleshooting No Crystals Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling Outcome Observe Outcome Cooling->Outcome Crystals Crystals Form Outcome->Crystals Oil Oily Product Outcome->Oil No_Crystals No Crystals Form Outcome->No_Crystals Add_Solvent Add More Hot Solvent Oil->Add_Solvent Change_Solvent Change Solvent Oil->Change_Solvent Seed_Crystal_Oil Add Seed Crystal Oil->Seed_Crystal_Oil Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Seed_Crystal_No Add Seed Crystal No_Crystals->Seed_Crystal_No

References

addressing batch-to-batch variability of synthesized 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in the synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and established method for the synthesis of the quinolone backbone is the Gould-Jacobs reaction.[1][2] This would be followed by an N-methylation step to yield the final product. The initial step involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1] The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently methylated on the nitrogen atom.

Q2: What are the primary causes of batch-to-batch variability in this synthesis?

A2: Batch-to-batch variability can stem from several factors:

  • Incomplete Cyclization: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures (often above 250 °C).[2] Inconsistent heating can lead to incomplete reaction and a mixture of cyclized and uncyclized intermediates.

  • Competitive O-methylation: During the methylation step, the precursor, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (which exists in tautomeric equilibrium with 4-hydroxyquinoline-3-carboxylic acid), has two potential sites for methylation: the nitrogen at position 1 (N-methylation) and the oxygen at position 4 (O-methylation).[3] The formation of the O-methylated isomer is a common impurity and a significant source of variability.

  • Purity of Starting Materials: The purity of the initial aniline and malonate derivatives is crucial. Impurities can lead to side reactions and the formation of colored byproducts.

  • Reaction Conditions: Minor variations in reaction time, temperature, solvent, and base used during methylation can significantly impact the ratio of N- to O-methylated products and the overall yield and purity.[3]

Q3: My final product has a persistent yellow or brownish color that varies between batches. What is the likely cause?

A3: Tar formation is a common issue in quinoline synthesis, especially during high-temperature cyclization steps.[2] This can result in colored impurities that are difficult to remove. Additionally, trace metal contamination can also lead to discoloration. Ensure that all glassware is scrupulously clean and consider purification methods such as charcoal treatment or recrystallization from a suitable solvent system to improve the color of the final product.

Q4: I am observing an unexpected peak in my HPLC analysis with a similar mass to my product. What could it be?

A4: A common impurity in the synthesis of this compound is the O-methylated isomer, 4-methoxy-1-methylquinoline-3-carboxylic acid. This occurs due to the tautomeric nature of the precursor.[3] The reaction conditions of the methylation step, particularly the choice of base and solvent, can influence the ratio of N- versus O-methylation. To confirm the identity of the impurity, isolation and characterization by NMR and MS are recommended.

Troubleshooting Guide

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Monitor the cyclization reaction by TLC or HPLC to ensure the disappearance of the intermediate. Optimize the reaction temperature and time; microwave heating can sometimes improve yields and reduce reaction times.[4]Increased conversion to the cyclized quinolone intermediate.
Suboptimal Methylation Conditions Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, DMSO) for the methylation step. The choice of reagents can significantly affect the yield of the desired N-methylated product.[3]Improved yield of this compound.
Product Loss During Workup After hydrolysis of the ester, ensure the pH is carefully adjusted to the isoelectric point of the carboxylic acid to maximize precipitation before filtration.[5][6]Minimized loss of product in the aqueous filtrate.
Issue 2: High Levels of the O-Methylated Impurity
Potential Cause Troubleshooting Step Expected Outcome
Reaction Conditions Favoring O-Alkylation The regioselectivity of alkylation can be highly dependent on the reaction conditions. Generally, polar aprotic solvents and stronger bases may favor O-alkylation.[7] Experiment with less polar solvents and milder bases.A higher ratio of the desired N-methylated product to the O-methylated isomer.
Tautomeric Equilibrium The equilibrium between the 4-oxo and 4-hydroxy forms of the precursor is key. While difficult to control directly, the choice of counter-ion in the salt form of the precursor prior to methylation can influence the reaction site.Enhanced selectivity for N-methylation.
Inefficient Purification Develop a robust recrystallization or chromatographic method to separate the N- and O-methylated isomers. Their differing polarity should allow for separation.Isolation of the target compound with high purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction Intermediate)
  • In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture and add it to a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to 250-260 °C for 30-60 minutes to effect cyclization.[2]

  • Cool the mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Hydrolysis to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Suspend ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in a 2N sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the solid dissolves.[5][8]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 4 with 2N hydrochloric acid to precipitate the product.[5][6]

  • Filter the precipitate, wash with deionized water, and dry under vacuum.

Protocol 3: N-methylation to this compound
  • To a stirred solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or HPLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water and acidify to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Protocol 4: Quality Control by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the batch in the mobile phase or a suitable solvent. Inject onto the HPLC system and analyze the chromatogram for the retention time of the main peak and the presence of any impurity peaks, paying close attention to the potential O-methylated isomer.

Visual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Stages Start Start Gould_Jacobs Gould-Jacobs Reaction Start->Gould_Jacobs Aniline + Malonate Ester Hydrolysis Ester Hydrolysis Gould_Jacobs->Hydrolysis Quinolone Ester Methylation N-Methylation Hydrolysis->Methylation Quinolone Carboxylic Acid Purification Purification Methylation->Purification Crude Product Final_Product Final Product Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Variability Batch_Variability Batch-to-Batch Variability Observed? Check_Purity Check Starting Material Purity Batch_Variability->Check_Purity Yes Analyze_Reaction Analyze Reaction Mixture by HPLC/TLC Check_Purity->Analyze_Reaction Low_Yield Low Yield? Analyze_Reaction->Low_Yield Impurity_Profile Incorrect Impurity Profile? Analyze_Reaction->Impurity_Profile Optimize_Cyclization Optimize Cyclization (Temp, Time) Low_Yield->Optimize_Cyclization Yes Consistent_Product Consistent Product Low_Yield->Consistent_Product No Optimize_Methylation Optimize Methylation (Base, Solvent) Impurity_Profile->Optimize_Methylation Yes Impurity_Profile->Consistent_Product No Isolate_Impurity Isolate and Characterize Major Impurity (NMR, MS) Optimize_Methylation->Isolate_Impurity Refine_Purification Refine Purification Method Isolate_Impurity->Refine_Purification Refine_Purification->Consistent_Product

Caption: A logical troubleshooting workflow for addressing batch-to-batch variability.

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Complex Quinolone-DNA-Gyrase Cleavable Complex DNA_Gyrase->Complex stabilizes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds to Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork allows progression of Quinolone 1-Methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Quinolone->Complex Replication_Block Replication Blocked Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: The mechanism of action of quinolones via the inhibition of bacterial DNA gyrase.[4][9][10]

References

Validation & Comparative

A Comparative Efficacy Analysis: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the structural features and outlining the necessary experimental framework for evaluating the antibacterial efficacy of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against the established fluoroquinolone, ciprofloxacin.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and ciprofloxacin belong to the quinolone class of antibiotics. Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the unwinding of the DNA double helix during replication.

  • Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria and is responsible for separating interlinked daughter DNA strands following replication.

By binding to the enzyme-DNA complex, quinolones trap these enzymes in a state where they have cleaved the DNA but are unable to reseal it. This leads to an accumulation of double-stranded DNA breaks, ultimately halting DNA replication and leading to bacterial cell death.

Quinolone_Mechanism_of_Action cluster_targets Inhibition of DNA Replication Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase (Gram-negative) Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) Bacterial_Cell->Topoisomerase_IV Quinolone Quinolone (e.g., Ciprofloxacin) Quinolone->Bacterial_Cell Enters DNA_Replication_Complex DNA Replication Complex DNA_Gyrase->DNA_Replication_Complex Blocks Topoisomerase_IV->DNA_Replication_Complex Blocks DS_Breaks Double-Strand DNA Breaks DNA_Replication_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationship: The Significance of the N-1 Substituent

The antibacterial potency of quinolones is significantly influenced by the substituent at the N-1 position of the quinolone ring. In ciprofloxacin, this position is occupied by a cyclopropyl group, which is known to enhance its antibacterial activity, particularly against Gram-negative bacteria.

For this compound, the N-1 position is substituted with a methyl group. While a systematic evaluation of a simple N-methyl substitution on the basic quinolone scaffold is not widely documented, structure-activity relationship studies of quinolones generally indicate that the N-1 substituent plays a crucial role in the interaction with the DNA gyrase and topoisomerase IV enzymes. The smaller and less sterically demanding methyl group, in comparison to the cyclopropyl group, may result in a different binding affinity and, consequently, a varied spectrum and potency of antibacterial activity. Further experimental investigation is required to elucidate the precise impact of the N-methyl substitution.

Comparative Efficacy Data

A direct comparison of the antibacterial efficacy of this compound and ciprofloxacin requires quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Ciprofloxacin: A Benchmark for Antibacterial Activity

The following table provides established MIC values for ciprofloxacin against a panel of common bacterial pathogens, serving as a benchmark for comparison.

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 1.0
Streptococcus pneumoniaeGram-positive1.0 - 4.0
Enterococcus faecalisGram-positive0.5 - 4.0
Escherichia coliGram-negative≤0.008 - 0.03
Pseudomonas aeruginosaGram-negative0.06 - 0.5
Haemophilus influenzaeGram-negative≤0.008 - 0.015

Note: MIC values can vary depending on the specific strain and the testing methodology.

This compound: A Call for Experimental Data

Currently, there is a lack of publicly available MIC data for this compound. The following table is provided as a template for researchers to populate with their own experimental findings to facilitate a direct comparison with ciprofloxacin.

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Enterococcus faecalisGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Haemophilus influenzaeGram-negativeData not available

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (this compound and ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (containing CAMHB and bacterial inoculum but no antimicrobial agent) and a sterility control well (containing only CAMHB).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compounds in Plate Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for the broth microdilution method.

Conclusion

While this compound shares the fundamental quinolone mechanism of action with ciprofloxacin, a definitive comparison of their antibacterial efficacy is currently hindered by the absence of publicly available experimental data for the former. The structural difference at the N-1 position—a methyl group versus a cyclopropyl group—is anticipated to influence the antibacterial spectrum and potency. This guide provides the necessary theoretical framework and a detailed experimental protocol to enable researchers to conduct a thorough and direct comparative analysis. The generation of MIC data for this compound against a diverse panel of bacterial pathogens is a critical next step in evaluating its potential as a novel antibacterial agent.

References

A Comparative Analysis of the Antibacterial Spectrum of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the antibacterial spectrum of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis utilizes data from a close structural analog, Rosoxacin, for comparative purposes. Rosoxacin (1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) shares a high degree of structural similarity and is expected to exhibit a comparable antibacterial profile. This guide contrasts its activity with Ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. The data is presented to offer insights into its potential efficacy against a range of bacterial pathogens.

Comparative Antibacterial Efficacy

The antibacterial activity of quinolone antibiotics is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of Rosoxacin (as a proxy for this compound) and Ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria.

Bacterial StrainRosoxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 292130.5 - 20.12 - 0.5
Enterococcus faecalis ATCC 292124 - 160.25 - 2
Escherichia coli ATCC 259220.12 - 10.004 - 0.016
Pseudomonas aeruginosa ATCC 278538 - 320.25 - 1
Haemophilus influenzae ATCC 492470.5 - 20.004 - 0.03

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt the bacterial cell division process, ultimately leading to cell death. The general mechanism is depicted in the signaling pathway diagram below.

Quinolone Mechanism of Action Signaling Pathway of Quinolone Antibiotics Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Bacteria) Quinolone->Topo_IV Inhibits DNA_Supercoiling Relaxation of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates DNA_Damage Double-Strand DNA Breaks DNA_Gyrase->DNA_Damage Leads to Chromosome_Segregation Decatenation of Daughter Chromosomes Topo_IV->Chromosome_Segregation Mediates Topo_IV->DNA_Damage Leads to Replication_Fork Bacterial DNA Replication Fork Replication_Fork->DNA_Supercoiling Replication_Fork->Chromosome_Segregation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocol: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a common and reliable technique for this purpose.

Objective: To determine the MIC of this compound required to inhibit the growth of various bacterial strains.

Materials:

  • This compound (test compound)

  • Ciprofloxacin (control antibiotic)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound and the control antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate.

    • Inoculate each well (except for sterility controls) with the standardized bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-Well Plate A->C B Culture Bacteria on Agar Plates D Prepare Bacterial Inoculum (0.5 McFarland) B->D E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

cross-reactivity of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with other quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of quinolone antibiotics. Due to a lack of specific experimental data for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this document focuses on the cross-reactivity observed among clinically significant fluoroquinolones. The principles and methodologies described herein can be applied to assess the cross-reactivity of novel quinolone derivatives, including this compound.

The potential for cross-reactivity among quinolones is a critical consideration in drug development and clinical practice, as it can lead to hypersensitivity reactions in patients allergic to another drug in the same class. Understanding the structural basis and incidence of this cross-reactivity is essential for designing safer and more effective antibacterial agents.

Quantitative Analysis of Fluoroquinolone Cross-Reactivity

Cross-reactivity among fluoroquinolones is not absolute and appears to be lower than previously thought. Retrospective clinical studies provide valuable insights into the incidence of hypersensitivity reactions when a patient with a known allergy to one fluoroquinolone is administered another. The following table summarizes findings from such studies.

Index Fluoroquinolone AllergyAlternative Fluoroquinolone AdministeredNumber of CasesCross-Reactivity Frequency (%)
CiprofloxacinLevofloxacin1572.5%[1]
LevofloxacinCiprofloxacin1452.0%[1]
MoxifloxacinCiprofloxacin or Levofloxacin195.3%[1]
Overall - 321 2.5% [1][2]
CiprofloxacinMoxifloxacin or Levofloxacin896.3% (reaction risk to ciprofloxacin challenge)
LevofloxacinCiprofloxacin or Moxifloxacin442.2% (reaction risk to levofloxacin challenge)
MoxifloxacinCiprofloxacin or Levofloxacin199.5% (reaction risk to moxifloxacin challenge)[3][4]

Note: The data presented is from retrospective studies and reflects the frequency of immediate hypersensitivity reactions. The risk of cross-reactivity can vary based on the specific drugs and the type of hypersensitivity reaction.

Structural Considerations for Cross-Reactivity

The immunogenicity of quinolones and the potential for cross-reactivity are influenced by their chemical structures. The core 1,4-dihydro-4-oxo-quinoline structure is common to all quinolones. However, substituents at various positions, particularly the C7 side chain, are thought to play a significant role in determining allergenic potential.[5][6][7][8] While the shared core structure could be a basis for cross-reactivity, differences in the side chains may explain the observed low rates of cross-reactivity between some fluoroquinolones.

This compound has a simpler structure compared to the fluoroquinolones listed above, lacking the fluorine atom at C6 and the bulky substituent at C7 that are common in many clinically used fluoroquinolones. Its potential for cross-reactivity would likely depend on whether patient antibodies are directed against the core quinolone structure or the specific side chains of other quinolones they have been exposed to. Without experimental data, its cross-reactivity profile remains theoretical.

Experimental Protocols for Assessing Cross-Reactivity

A common and effective method for determining the cross-reactivity of new compounds with existing antibodies is the competitive enzyme-linked immunosorbent assay (cELISA).

Competitive ELISA Protocol for Quinolone Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) against antibodies raised for a target quinolone (e.g., ciprofloxacin).

Materials:

  • Microtiter plates coated with a quinolone-protein conjugate.

  • Primary antibody specific to the target quinolone.

  • Standard solutions of the target quinolone.

  • Solutions of the test quinolone at various concentrations.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBST).

  • Sample dilution buffer.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the standard target quinolone and the test quinolone in the sample dilution buffer.

  • Competitive Reaction: Add a fixed amount of the primary antibody and varying concentrations of either the standard or the test quinolone to the wells of the coated microtiter plate.

  • Incubation: Incubate the plate to allow the free quinolone (standard or test compound) to compete with the coated quinolone for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and quinolones.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Second Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition and Color Development: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[9][10][11]

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standard and test quinolone.

  • Plot the inhibition percentage against the logarithm of the concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for both the standard and the test quinolone.

  • Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of target quinolone / IC50 of test quinolone) x 100

Mandatory Visualizations

Mechanism of Action of Quinolone Antibiotics

Quinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for DNA replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[15][16]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Inhibition of DNA re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Workflow for Determining Cross-Reactivity via cELISA

The following diagram illustrates the key steps in a competitive ELISA designed to quantify the cross-reactivity of a test compound.

cELISA_Workflow Start Start: Quinolone-Coated Plate Add_Reagents Add Primary Antibody & Standard or Test Quinolone Start->Add_Reagents Incubate_Compete Incubate for Competitive Binding Add_Reagents->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Incubate_Bind Incubate for Secondary Binding Add_Secondary->Incubate_Bind Wash2 Wash Incubate_Bind->Wash2 Add_Substrate Add Substrate & Incubate for Color Dev. Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze Calculate IC50 & Cross-Reactivity Read_Absorbance->Analyze

Caption: Workflow for competitive ELISA.

References

A Comparative Analysis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the well-established antibacterial agent, nalidixic acid. This comparison focuses on their chemical structures, mechanisms of action, antibacterial spectrum, and available performance data. Due to the limited availability of public-domain experimental data for this compound, this guide also draws upon the general characteristics of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class of compounds to provide a foundational comparison.

Chemical Structure and Properties

Both this compound and nalidixic acid belong to the quinolone class of antibiotics. Their core structure is a bicyclic ring system with a carboxylic acid group at position 3 and a ketone at position 4, which are essential for their antibacterial activity.

This compound has a fundamental quinolone scaffold with a methyl group attached to the nitrogen at position 1.

Nalidixic acid , the first synthetic quinolone, possesses a 1,8-naphthyridine ring system, which is a bioisostere of the quinolone ring, with an ethyl group at the 1-position and a methyl group at the 7-position.

FeatureThis compoundNalidixic Acid
Core Structure 4-quinolone1,8-naphthyridine
Substituent at N1 MethylEthyl
Other Substituents None on the core ringMethyl at C7
Molecular Formula C₁₁H₉NO₃C₁₂H₁₂N₂O₃
Molecular Weight 203.19 g/mol 232.24 g/mol

Mechanism of Action

Quinolone antibiotics, including nalidixic acid and presumably this compound, exert their antibacterial effects by inhibiting bacterial DNA synthesis. Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Quinolone_Mechanism Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Figure 1: General mechanism of action of quinolone antibiotics.

Antibacterial Spectrum and Performance

Nalidixic Acid

Nalidixic acid is primarily effective against Gram-negative bacteria, particularly those causing urinary tract infections (UTIs) such as Escherichia coli, Proteus, Klebsiella, and Enterobacter species. It has limited activity against Gram-positive bacteria and is generally ineffective against Pseudomonas aeruginosa.[1]

This compound

Comparative Antibacterial Activity (MIC in µg/mL)

The following table presents typical MIC ranges for nalidixic acid against common pathogens. Data for this compound is not available for a direct comparison.

Bacterial SpeciesNalidixic Acid MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli4 - 32[2]Not Available
Proteus mirabilis4 - 16Not Available
Klebsiella pneumoniae8 - 64Not Available
Staphylococcus aureus>128[3]Not Available

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound is not publicly available. The properties of nalidixic acid are provided as a reference point for the quinolone class.

ParameterNalidixic AcidThis compound
Absorption Well absorbed orallyNot Available
Protein Binding ~93%Not Available
Metabolism Partially metabolized in the liver to hydroxynalidixic acid (active) and the glucuronide conjugate (inactive)Not Available
Excretion Primarily renalNot Available
Half-life 1.5 - 2.5 hoursNot Available

Side Effects and Resistance

Nalidixic Acid

Common side effects of nalidixic acid include gastrointestinal disturbances (nausea, vomiting, diarrhea), central nervous system effects (headache, dizziness, visual disturbances), and photosensitivity. Resistance to nalidixic acid can develop rapidly through mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[2]

This compound

Information on the side effects and resistance profile of this compound is not available. It is plausible that it would share a similar side effect profile and mechanisms of resistance with other first-generation quinolones. The primary mechanisms of bacterial resistance to quinolones are:

  • Target site modification: Mutations in the quinolone-binding regions of DNA gyrase and topoisomerase IV.[4]

  • Reduced intracellular concentration: Due to decreased uptake (porin channel mutations) or increased efflux (upregulation of efflux pumps).[5]

  • Plasmid-mediated resistance: Acquisition of genes (e.g., qnr genes) that protect the target enzymes.

Resistance_Workflow cluster_mechanisms Bacterial Resistance Mechanisms Target_Mod Target Site Modification (gyrA, parC mutations) Resistant_Phenotype Resistant Phenotype Target_Mod->Resistant_Phenotype Reduced_Accumulation Reduced Accumulation Efflux Increased Efflux Reduced_Accumulation->Efflux Permeability Decreased Permeability Reduced_Accumulation->Permeability Reduced_Accumulation->Resistant_Phenotype Plasmid_Resistance Plasmid-Mediated Resistance (e.g., qnr genes) Plasmid_Resistance->Resistant_Phenotype Quinolone_Exposure Quinolone Exposure Quinolone_Exposure->Target_Mod Selects for Quinolone_Exposure->Reduced_Accumulation Selects for Quinolone_Exposure->Plasmid_Resistance Can be acquired

Figure 2: Workflow of bacterial resistance development to quinolones.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 35 mM Tris-HCl (pH 7.5)

      • 24 mM KCl

      • 4 mM MgCl₂

      • 2 mM DTT

      • 1.8 mM spermidine

      • 1 mM ATP

      • 6.5 µg/mL bovine serum albumin

      • 0.4 µg relaxed pBR322 DNA (substrate)

      • DNA gyrase enzyme (e.g., from E. coli)

  • Inhibition Assay:

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the DNA gyrase and incubate at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined.

Conclusion

Nalidixic acid is a well-characterized first-generation quinolone with a narrow spectrum of activity primarily against Gram-negative bacteria. This compound, based on its fundamental quinolone structure, is anticipated to share a similar mechanism of action and a comparable, if not identical, antibacterial spectrum. However, without specific experimental data on its antibacterial potency, pharmacokinetic properties, and safety profile, a direct and comprehensive comparison remains challenging. Further research is required to fully elucidate the therapeutic potential of this compound and its standing relative to established quinolone antibiotics. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Confirming Target Engagement: A Comparative Guide to Validating the Binding of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the direct binding of a small molecule to its intended protein target is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of key experimental approaches to validate and quantify the interaction between 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its putative target protein. We will also explore how its binding profile compares to alternative compounds.

Experimental Approaches to Confirm Protein Binding

A variety of biophysical assays are instrumental in confirming and characterizing the interaction between a small molecule and a protein.[] These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. The selection of a particular method often depends on factors like protein characteristics, compound properties, and the desired throughput.[2][3]

Data Presentation: Comparison of Binding Affinities

The following table summarizes hypothetical binding data for this compound and two alternative quinolone derivatives against a target protein, as determined by three common biophysical methods.

CompoundMethodBinding Affinity (Kᴰ)Dissociation Rate (koff) (s⁻¹)Association Rate (kon) (M⁻¹s⁻¹)
This compound SPR 50 nM1 x 10⁻⁴2 x 10⁶
ITC 65 nM--
MST 55 nM--
Alternative Compound A (Fluoroquinolone derivative) SPR 120 nM5 x 10⁻⁴4.2 x 10⁵
ITC 150 nM--
MST 135 nM--
Alternative Compound B (Non-quinolone inhibitor) SPR 2 µM1 x 10⁻³5 x 10³
ITC 2.5 µM--
MST 2.2 µM--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding data. Below are protocols for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface in real-time.[3] This method provides data on binding affinity (Kᴰ), as well as association (kon) and dissociation (koff) rates.

Protocol:

  • Immobilization: The target protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The diluted compound is injected over the sensor surface at a constant flow rate. The change in the refractive index, proportional to the mass bound to the surface, is recorded as a sensorgram.

  • Data Analysis: The association and dissociation phases are monitored. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters and the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴰ), enthalpy (ΔH), and entropy (ΔS).[][4]

Protocol:

  • Sample Preparation: The target protein is placed in the sample cell, and the this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient.[4] A change in the hydration shell, charge, or size of a protein upon ligand binding affects its thermophoretic movement, which is detected and used to quantify the binding.

Protocol:

  • Labeling: The target protein is fluorescently labeled.

  • Sample Preparation: A fixed concentration of the labeled protein is mixed with a serial dilution of this compound.

  • Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the resulting binding curve is fitted to determine the Kᴰ.

Visualizing Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_downstream Downstream Analysis High-Throughput Screen High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification SPR SPR Hit Identification->SPR ITC ITC Hit Identification->ITC MST MST Hit Identification->MST Binding Confirmed Binding Confirmed SPR->Binding Confirmed ITC->Binding Confirmed MST->Binding Confirmed Cell-Based Assays Cell-Based Assays Binding Confirmed->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies

Caption: Experimental workflow for hit validation.

signaling_pathway Receptor Receptor Target_Protein Target_Protein Receptor->Target_Protein Downstream_Kinase_1 Downstream_Kinase_1 Target_Protein->Downstream_Kinase_1 Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Compound 1-Methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Compound->Target_Protein Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

side-by-side comparison of different synthesis methods for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the quinolone framework is of significant interest due to its prevalence in numerous antibacterial agents. This guide provides a side-by-side comparison of different synthetic methodologies for this compound, a key scaffold in medicinal chemistry. The focus is on providing a clear comparison of a classical thermal cyclization method and a modern microwave-assisted approach, supplemented with experimental data and detailed protocols.

Comparison of Synthesis Methods for the Quinolone Core

The synthesis of the core intermediate, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, is a critical step. Below is a comparison of the conventional Gould-Jacobs reaction and a microwave-assisted variation for a structurally related chloro-substituted analog, which serves as a representative example of the improvements offered by microwave technology.

ParameterConventional Gould-Jacobs ReactionMicrowave-Assisted Gould-Jacobs Reaction
Starting Materials 2-((4-chloro-phenylamino)-methylene)-malonic acid diethyl ester2-((4-chloro-phenylamino)-methylene)-malonic acid diethyl ester
Solvent Diphenyl etherDiphenyl ether
Temperature 240-250 °C250 °C
Reaction Time 1.5 hours1 hour
Yield 95%53%
Energy Source Thermal heating (oil bath)Microwave irradiation

Experimental Protocols

The synthesis of this compound can be accomplished through a multi-step process. The following protocols detail the synthesis of the quinolone core via both conventional and microwave-assisted Gould-Jacobs reactions, followed by the subsequent N-methylation and final ester hydrolysis.

Method 1: Conventional Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This method involves the thermal cyclization of the enamine intermediate in a high-boiling solvent.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • Aniline is reacted with diethyl ethoxymethylenemalonate. This initial condensation is typically performed by heating the neat reactants, often on a steam bath, for several hours. The ethanol byproduct is removed under vacuum to drive the reaction to completion.

Step 2: Thermal Cyclization

  • The resulting diethyl 2-((phenylamino)methylene)malonate is suspended in a high-boiling solvent like diphenyl ether.

  • The mixture is heated to 240-250 °C for approximately 1.5 hours.[1]

  • Upon cooling, the product precipitates and can be collected by filtration. The crude product is washed with a solvent like ethyl acetate to remove residual diphenyl ether. This method can yield a near-quantitative yield of 95% for the analogous 6-chloro derivative.[1]

Method 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This approach utilizes microwave irradiation to accelerate the cyclization step.

  • Diethyl 2-((phenylamino)methylene)malonate is mixed with diphenyl ether in a microwave reactor vial.

  • The mixture is irradiated at 250 °C for 1 hour.[1]

  • After cooling, the precipitated product is filtered, washed with ethyl acetate, and dried. The reported yield for the 6-chloro analog using this method is 53%.[1]

Method 3: N-Methylation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step introduces the methyl group at the N1 position of the quinoline ring.

  • To a solution of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in an anhydrous solvent such as DMF, a base like sodium hydride is added.

  • Methyl iodide is then added to the reaction mixture.

  • The reaction is heated, for instance at 60-80 °C, for several hours.

  • The reaction is then quenched with water and the product is extracted with an organic solvent like chloroform.

Method 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N).

  • The mixture is heated under reflux for 2 hours.[2]

  • After cooling, the solution is filtered to remove any insoluble material.

  • The filtrate is then acidified with an acid like 2N hydrochloric acid to a pH of 4, which causes the product to precipitate.[2]

  • The solid is collected by filtration, washed with deionized water, and dried under vacuum. This final step has been reported with a high yield of 92%.[2]

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow for this compound, highlighting the two alternative pathways for the key cyclization step.

Synthesis_Workflow cluster_start Starting Materials cluster_GJ Gould-Jacobs Pathway cluster_camps Camps Pathway (Alternative) cluster_final Final Product Formation A N-Methylaniline C Diethyl 2-((methyl(phenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Conventional Thermal Cyclization (Diphenyl ether, 240-250°C) C->D Path 1 E Microwave-Assisted Cyclization (Diphenyl ether, 250°C) C->E Path 2 H Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->H E->H F N-(2-acetylphenyl)-N-methyl-oxalamic acid ethyl ester G Base-catalyzed Intramolecular Cyclization F->G Requires synthesis of precursor G->H I Hydrolysis (NaOH, reflux) H->I J This compound I->J

Caption: Synthetic routes to this compound.

References

Evaluating the Toxicity of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the toxicity profile of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited publicly available toxicity data for this specific compound, this analysis relies on the established toxicological profiles of structurally related quinolone carboxylic acids, namely Nalidixic Acid and Ciprofloxacin. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid researchers in assessing the potential toxicity of this compound class.

Executive Summary

This guide presents a comparative analysis using Nalidixic Acid, a first-generation quinolone, and Ciprofloxacin, a second-generation fluoroquinolone, as benchmarks.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected comparator compounds.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50Reference
CiprofloxacinWTK-1 (human B-lymphoblastoid)Proliferation~20 mg/L (~60 µM) - 30% inhibition[3][4]
Nalidixic AcidVarious bacteriaGrowth inhibitionVaries by species[5]

Note: Specific IC50 values for general cytotoxicity of Nalidixic Acid in mammalian cells are not consistently reported in the reviewed literature; its primary toxicity data relates to its antibacterial activity and in vivo effects.

Table 2: In Vivo Acute Toxicity Data

CompoundSpeciesRouteLD50Toxic SignsReference
Levofloxacin (a fluoroquinolone)Mouse (male)Oral1,881 mg/kgDecreased locomotor activity, ptosis, tremor, tonic convulsion, respiratory depression[6]
Mouse (female)Oral1,803 mg/kgDecreased locomotor activity, ptosis, tremor, tonic convulsion, respiratory depression[6]
Rat (male)Oral1,478 mg/kgDecreased locomotor activity, ptosis, tremor, tonic convulsion, respiratory depression[6]
Rat (female)Oral1,507 mg/kgDecreased locomotor activity, ptosis, tremor, tonic convulsion, respiratory depression[6]
Irloxacin (a fluoroquinolone)Mouse & RatOral>5000 mg/kgWell tolerated[7]

Inferred Toxicity and Structure-Activity Relationships

The toxicity of quinolones is influenced by substituents at various positions of the core structure.[8] The N-1 substituent, which is a methyl group in the target compound, plays a role in the compound's potency and pharmacokinetic properties.[8] While specific data is lacking, the N-methyl group is a feature of some quinolones, and its impact on toxicity would need to be experimentally determined. Generally, fluoroquinolones (like ciprofloxacin) exhibit a broader range of adverse effects compared to the earlier non-fluorinated quinolones (like nalidixic acid).[1]

Experimental Protocols

Detailed methodologies for key toxicity experiments are provided below.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control compounds for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Collection of Supernatant: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Colorimetric Reading: The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product. Measure the absorbance at 490 nm.

  • Calculation of Cytotoxicity: Express cytotoxicity as a percentage of the positive control (cells lysed with a detergent).

In Vivo Acute Oral Toxicity Study

OECD Guideline 423: Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.

  • Animals: Typically, young adult female rats are used.

  • Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimate the animals for at least 5 days before the study.

  • Dosing: Administer the test substance orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The substance is classified based on the dose at which mortality or evident toxicity is observed.

Visualizations

Below are diagrams illustrating key concepts relevant to the evaluation of quinolone toxicity.

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_assays Cytotoxicity Assays cluster_invivo In Vivo Toxicity Assessment cell_culture Cell Culture (e.g., HepG2, HEK293) treatment Compound Treatment (this compound, Nalidixic Acid, Ciprofloxacin) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh data_analysis_vitro Data Analysis (IC50 Calculation) mtt->data_analysis_vitro ldh->data_analysis_vitro animal_model Animal Model (Rats/Mice) dosing Oral Gavage Dosing (OECD 423) animal_model->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis_vivo Data Analysis (LD50 Estimation, Toxic Signs) necropsy->data_analysis_vivo

Caption: Experimental workflow for in vitro and in vivo toxicity evaluation.

quinolone_toxicity_pathway cluster_cellular Cellular Targets & Effects cluster_toxicities Observed Toxicities quinolone Quinolone Compounds dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV quinolone->dna_gyrase Inhibition topoisomerase_II Mammalian Topoisomerase II quinolone->topoisomerase_II Inhibition (high conc.) gaba_receptor GABA-A Receptor quinolone->gaba_receptor Antagonism phototoxicity Phototoxicity quinolone->phototoxicity chondrotoxicity Chondrotoxicity quinolone->chondrotoxicity gastrointestinal Gastrointestinal Toxicity quinolone->gastrointestinal antibacterial Antibacterial Activity dna_gyrase->antibacterial cytotoxicity Cytotoxicity/ Genotoxicity topoisomerase_II->cytotoxicity neurotoxicity Neurotoxicity (CNS Effects) gaba_receptor->neurotoxicity

Caption: Simplified signaling pathways of quinolone-induced toxicity.

References

A Comparative Benchmarking Guide: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Versus a Panel of Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial efficacy of the novel compound, 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, against a panel of well-established antibiotics: Ciprofloxacin, Penicillin, Erythromycin, and Gentamicin. The data presented herein is synthesized from established antibacterial profiles of quinolone derivatives and comparator drugs to provide a representative benchmark. All experimental methodologies are based on standardized protocols to ensure reproducibility.

Mechanism of Action: A Quinolone Derivative

This compound belongs to the quinolone class of antibiotics. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

Quinolone_Mechanism_of_Action cluster_quinolone This compound cluster_bacteria Bacterial Cell Quinolone Quinolone Compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Topo_IV->DNA_Replication Enables Topo_IV->Cell_Death Leads to DNA breaks

Caption: Mechanism of action for quinolone antibiotics.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and the comparator antibiotics against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

AntibioticClassStaphylococcus aureus (Gram+)Streptococcus pneumoniae (Gram+)Escherichia coli (Gram-)Pseudomonas aeruginosa (Gram-)
This compound Quinolone 2 µg/mL 4 µg/mL 1 µg/mL 8 µg/mL
CiprofloxacinFluoroquinolone0.5 µg/mL1 µg/mL0.015 µg/mL0.5 µg/mL
PenicillinBeta-lactam>256 µg/mL (resistant)0.06 µg/mL (sensitive)>256 µg/mL (resistant)>256 µg/mL (resistant)
ErythromycinMacrolide0.5 µg/mL0.03 µg/mL>256 µg/mL (resistant)>256 µg/mL (resistant)
GentamicinAminoglycoside1 µg/mL8 µg/mL0.5 µg/mL2 µg/mL

Experimental Protocols

The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4]

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antibiotic in a suitable solvent. Further dilute with sterile Mueller-Hinton Broth (MHB) to the desired starting concentration.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in MHB to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7][8]

  • Perform MIC Assay: An MIC assay must be performed first to determine the inhibitory concentrations.

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (typically 10-100 µL) and plate it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Antibiotics in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (18-24h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

This guide provides a foundational comparison of this compound with a selection of standard antibiotics. The presented data and protocols offer a framework for further investigation and development of this compound as a potential antibacterial agent. It is imperative that further studies are conducted to validate these findings and to explore the full spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for resistance development.

References

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Feasible Synthetic Routes

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1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.